molecular formula C31H23F2N5O3 B609640 NPS-1034

NPS-1034

货号: B609640
分子量: 551.5 g/mol
InChI 键: RGAZVGZUBCFHRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NPS 1034 is a dual inhibitor of the receptor tyrosine kinase activities of MET (IC50 = 48 nM) and AXL (IC50 = 10.3 nM), receptors for hepatocyte growth factor and vitamin K-dependent proteins, respectively. It synergistically inhibits cell proliferation when used in combination with gefitinib or erlotinib in NSCLC cells with acquired resistance to EGFR receptor tyrosine kinase inhibitors. NPS 1034 inhibits autophosphorylation of numerous constitutively active mutant forms of MET (IC50s br>NPS-1034 is a novel MET inhibitor, which inhibits the activated MET receptor and its constitutively active mutants. This compound, inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET. This compound inhibited the proliferation of cells expressing activated MET and promoted the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions. This compound also inhibited HGF-stimulated activation of MET signaling in the presence or absence of serum. Notably, this compound inhibited three MET variants that are resistant to the MET inhibitors SU11274, NVP-BVU972, and PHA665752.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZVGZUBCFHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NPS-1034 in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) MET and AXL. In the context of non-small cell lung cancer (NSCLC), particularly in tumors that have developed resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), this compound demonstrates significant anti-tumor activity. Resistance to EGFR TKIs, such as gefitinib and erlotinib, frequently arises from the activation of bypass signaling pathways, with MET amplification and AXL activation being two of the most clinically relevant mechanisms. This compound's dual inhibitory action on these two key "escape" pathways allows it to re-sensitize resistant tumors to EGFR inhibition and suppress tumor growth. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound in NSCLC.

Core Mechanism of Action in NSCLC

The primary mechanism of action of this compound in NSCLC is the dual inhibition of MET and AXL kinase activity.[1][2][3] In EGFR-mutant NSCLC, tumor cells are initially sensitive to EGFR TKIs. However, acquired resistance often develops through mechanisms that reactivate downstream pro-survival signaling independently of EGFR.

1. Overcoming MET-Driven Resistance: In a subset of patients, resistance is driven by the amplification of the MET gene, leading to overexpression and constitutive activation of the MET receptor. This activation of MET signaling bypasses the EGFR blockade and reactivates critical downstream pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation.[2][4] this compound directly inhibits MET phosphorylation, thereby shutting down this bypass track. In preclinical models of gefitinib-resistant NSCLC with MET amplification (HCC827/GR), the combination of this compound and gefitinib synergistically inhibits cell proliferation and induces apoptosis.[2][3]

2. Overcoming AXL-Driven Resistance: Another significant mechanism of acquired resistance is the activation of AXL, a member of the TAM (Tyro3, Axl, Mer) family of RTKs.[1][2] Overexpression and activation of AXL can also lead to the reactivation of PI3K/Akt and MAPK signaling, rendering EGFR TKIs ineffective.[1] this compound has been shown to be highly effective in NSCLC models where resistance is mediated by AXL activation (HCC827/ER).[2][3] Furthermore, in complex resistance scenarios, such as in the H820 cell line which harbors both an EGFR T790M resistance mutation and MET amplification, AXL is also found to be activated and plays a major role in maintaining resistance. In these cells, treatment with this compound in combination with an EGFR-TKI effectively controls cell growth.[2][3][4]

3. Inhibition of ROS1 Fusion-Driven NSCLC: Beyond the EGFR-TKI resistance setting, this compound has also demonstrated potent activity against NSCLC driven by ROS1 rearrangements. It inhibits ROS1 kinase activity and the proliferation of ROS1-positive cancer cells (HCC78), suggesting a broader applicability in different molecular subtypes of NSCLC.[2][4][5] Preclinical data indicates that this compound may be more potent at inhibiting ROS1 activity than crizotinib.[2][5]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Source
AXL10.3[6]
MET (c-Met)48[6]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of this compound in NSCLC Cell Lines
Cell LineKey FeaturesResistance MechanismThis compound EffectSource
HCC827/GR EGFR exon 19 delGefitinib-Resistant; MET AmplificationSynergistically inhibits proliferation and induces cell death with gefitinib.[2][3]
HCC827/ER EGFR exon 19 delErlotinib-Resistant; AXL ActivationOvercomes erlotinib resistance, especially in combination therapy.[2][3]
H820 EGFR exon 19 del, T790MEGFR-TKI Resistant; MET Amplification & AXL ActivationEnhances sensitivity to EGFR-TKIs; combined treatment suppresses downstream signaling and induces cell death.[2][3][4]
HCC78 SLC34A2-ROS1 fusionN/A (ROS1-driven)Inhibits cell proliferation and ROS1 kinase activity.[2][3]
Table 3: Summary of In Vivo Efficacy of this compound
Xenograft ModelTreatment GroupsKey FindingsSource
HCC827/GR - Vehicle Control- Gefitinib alone- this compound alone (10 mg/kg, p.o.)- Gefitinib + this compound- Single agents showed slight tumor growth decrease.- Combination treatment resulted in substantial and significant tumor growth inhibition.- Combination treatment increased apoptosis (TUNEL assay) and decreased proliferation (Ki-67 staining) in tumors.[1][6][7]

Signaling Pathway Visualizations

NPS_1034_MET_Pathway cluster_drugs Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Activates MET MET MET->PI3K Bypass Activation MET->MAPK Bypass Activation EGFR_TKI EGFR-TKI (e.g., Gefitinib) EGFR_TKI->EGFR Inhibits NPS1034 This compound NPS1034->MET Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: this compound action in MET-driven EGFR-TKI resistance.

NPS_1034_AXL_Pathway cluster_drugs Therapeutic Intervention cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates AXL AXL AXL->PI3K Bypass Activation EGFR_TKI EGFR-TKI (e.g., Erlotinib) EGFR_TKI->EGFR Inhibits NPS1034 This compound NPS1034->AXL Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: this compound action in AXL-driven EGFR-TKI resistance.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay
  • Objective: To determine the effect of this compound, alone or in combination with other drugs, on the proliferation and viability of NSCLC cell lines.

  • Protocol:

    • Cells (e.g., HCC827/GR, HCC827/ER, H820) are seeded at a density of 0.5 x 10⁴ cells per well in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a medium containing 1% Fetal Bovine Serum (FBS) and varying concentrations of the test compounds (e.g., this compound, gefitinib, erlotinib).

    • Plates are incubated for 72 hours.

    • Following incubation, 15 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours to allow for formazan crystal formation.

    • The formazan crystals are solubilized by adding 100 µL of a 10% (w/v) SDS solution and incubating for 24 hours.

    • The absorbance at 595 nm is measured using a microplate reader to quantify cell viability.[6]

Western Blotting
  • Objective: To assess the phosphorylation status and total protein levels of key signaling molecules (e.g., MET, AXL, Akt, ERK, ROS1) following treatment with this compound.

  • Protocol:

    • NSCLC cells are treated with specified concentrations of this compound and/or EGFR-TKIs for a designated period (e.g., 3, 24 hours).

    • Cells are lysed, and protein concentrations are determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, etc.).

    • After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Protocol:

    • Six-week-old female SCID (Severe Combined Immunodeficiency) mice are used.

    • HCC827/GR cells are injected subcutaneously into the flank of each mouse to establish tumors.

    • When tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, gefitinib, this compound, combination).

    • This compound is administered orally (p.o.) at a specified dose (e.g., 10 mg/kg) daily. Gefitinib is also administered according to its established protocol.

    • Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated using the formula: (width² x length) / 2.

    • At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for Ki-67 (proliferation marker) and TUNEL (apoptosis marker).[1][7]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines NSCLC Cell Lines (HCC827/GR, HCC827/ER, H820) drug_treatment Treat with this compound +/- EGFR-TKI cell_lines->drug_treatment mtt Cell Viability Assay (MTT) drug_treatment->mtt Assess Proliferation wb Western Blot (p-MET, p-AXL, p-Akt) drug_treatment->wb Assess Signaling xenograft Establish HCC827/GR Xenografts in SCID Mice vivo_treatment Oral Administration of this compound +/- Gefitinib xenograft->vivo_treatment tumor_measurement Measure Tumor Volume vivo_treatment->tumor_measurement Monitor Efficacy ihc IHC Analysis (Ki-67, TUNEL) tumor_measurement->ihc Post-mortem Analysis

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound is a targeted therapeutic agent with a clear and potent mechanism of action against key drivers of acquired resistance in EGFR-mutant NSCLC. By dually inhibiting the MET and AXL receptor tyrosine kinases, it effectively abrogates the bypass signaling pathways that render EGFR TKIs ineffective. Furthermore, its activity against ROS1-rearranged NSCLC highlights its potential as a multi-targeted agent. The robust preclinical data, supported by detailed in vitro and in vivo studies, establishes a strong rationale for the clinical development of this compound as both a combination therapy to overcome TKI resistance and a potential monotherapy in other molecularly defined NSCLC subtypes.

References

Downstream Effects of NPS-1034 on PI3K/Akt Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-1034 is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met (MET) and AXL.[1][2] Dysregulation of c-Met and AXL signaling is implicated in various cancers, promoting tumor growth, metastasis, and drug resistance. These RTKs are key upstream activators of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cell survival, proliferation, and metabolism. This technical guide provides an in-depth analysis of the downstream effects of this compound on the PI3K/Akt pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions. The preclinical status of this compound positions it as a compound of interest for further investigation in oncology drug development.[1]

Mechanism of Action: Inhibition of Upstream RTKs

This compound exerts its effects by targeting the catalytic activity of c-Met and AXL. By binding to the ATP-binding pocket of these kinases, this compound prevents their autophosphorylation and subsequent activation. This blockade of upstream signaling is the initiating event that leads to the modulation of downstream pathways, most notably the PI3K/Akt cascade.[3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays.

TargetIC50 (nM)
c-Met48
AXL10.3
Table 1: In vitro inhibitory concentrations (IC50) of this compound against c-Met and AXL kinases.[1][2]

Downstream Effects on the PI3K/Akt Signaling Pathway

The inhibition of c-Met and AXL by this compound directly translates to the attenuation of the PI3K/Akt signaling pathway. Activated c-Met and AXL phosphorylate and activate PI3K, which in turn converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and its upstream kinase, PDK1, leading to the phosphorylation and activation of Akt. This compound, by inhibiting the initial RTK activation, leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including Akt itself.[3][5]

Signaling Pathway Diagram

NPS1034_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K AXL AXL AXL->PI3K NPS1034 This compound NPS1034->cMet Inhibits NPS1034->AXL Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits c-Met and AXL, blocking PI3K/Akt signaling.

Quantitative Effects on Cell Viability

The inhibitory effects of this compound on the PI3K/Akt pathway culminate in reduced cell viability and proliferation in cancer cell lines with activated c-Met or AXL signaling.

Cell LineCancer TypeKey Mutation/ActivationThis compound IC50 (µM)
MKN45Gastric Cancerc-Met Amplification0.1127
SNU638Gastric Cancerc-Met Amplification0.1903
HCC827/GRNSCLCEGFR mutant, c-Met Amplification>10 (synergistic with gefitinib)
HCC827/ERNSCLCEGFR mutant, AXL Activation>10 (synergistic with erlotinib)
Table 2: Cell viability IC50 values for this compound in various cancer cell lines.[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is representative for assessing the effect of this compound on cancer cell proliferation.

Workflow Diagram

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plates start->plate_cells add_drug Add varying concentrations of this compound plate_cells->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals with SDS incubate_4h->solubilize read_absorbance Read absorbance at 595 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

Methodology

  • Cell Plating: Seed cells (e.g., 0.5 x 10^4 cells/well) in 96-well plates and allow them to adhere overnight.[1][2]

  • Drug Treatment: Expose cells to a serial dilution of this compound in a medium containing 1% FBS for 72 hours.[1][2]

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[1][2]

  • Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.[1]

Western Blotting for PI3K/Akt Pathway Proteins

This protocol provides a framework for assessing the phosphorylation status of Akt and other pathway components.

Methodology

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Summary and Future Directions

This compound effectively inhibits the PI3K/Akt signaling pathway by targeting the upstream receptor tyrosine kinases c-Met and AXL. This inhibition leads to decreased phosphorylation of Akt and a subsequent reduction in cancer cell viability. The preclinical data strongly support the mechanism of action of this compound and its potential as an anti-cancer therapeutic, particularly in tumors with aberrant c-Met or AXL signaling.

Further research should focus on obtaining more granular quantitative data on the effects of this compound on a wider range of downstream PI3K/Akt effectors, including mTOR and its substrates. In vivo studies in relevant tumor models are crucial to validate these in vitro findings. As this compound is currently in the preclinical stage, future clinical trials will be necessary to determine its safety and efficacy in human patients.[1]

References

The Dual MET/AXL Inhibitor NPS-1034: A Strategy to Overcome EGFR-TKI Resistance in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) in patients harboring activating EGFR mutations. However, the efficacy of these targeted therapies is often limited by the emergence of acquired resistance. A significant mechanism of this resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the effects of EGFR blockade. Two key receptor tyrosine kinases, MET and AXL, have been identified as major drivers of this resistance. NPS-1034, a potent dual inhibitor of both MET and AXL, has emerged as a promising therapeutic agent to overcome EGFR-TKI resistance. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to the role of this compound in surmounting this clinical challenge.[1][2][3]

Mechanism of Action: Overcoming Bypass Signaling

Acquired resistance to EGFR-TKIs, such as gefitinib and erlotinib, frequently involves the activation of alternative signaling pathways that reactivate critical downstream pro-survival cascades, primarily the PI3K/Akt and MAPK/ERK pathways. This compound directly targets two of the most clinically relevant bypass tracks:

  • MET Amplification: In some resistant tumors, the MET gene is amplified, leading to overexpression and constitutive activation of the MET receptor. This results in the phosphorylation of its downstream effectors, including Akt, thereby promoting cell survival despite the inhibition of EGFR.[4]

  • AXL Activation: Increased expression and activation of the AXL receptor tyrosine kinase represents another significant mechanism of resistance. AXL activation, often triggered by its ligand Gas6, can also lead to the sustained activation of the PI3K/Akt and MAPK/ERK pathways, rendering EGFR-TKIs ineffective.[1][5]

This compound's dual inhibitory activity against both MET and AXL effectively shuts down these escape routes. By blocking these bypass signals, this compound restores the sensitivity of resistant cancer cells to EGFR-TKIs, leading to synergistic anti-tumor effects.[2][3]

cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass Activation MET->RAS Bypass Activation AXL AXL AXL->PI3K Bypass Activation AXL->RAS Bypass Activation EGFR_TKI EGFR-TKI (e.g., Gefitinib) EGFR_TKI->EGFR Inhibition NPS1034 This compound NPS1034->MET Inhibition NPS1034->AXL Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound overcomes EGFR-TKI resistance by inhibiting the MET and AXL bypass signaling pathways, thereby blocking downstream pro-survival signals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Target This compound IC50 (nM)
MET48
AXL10.3
Table 1: In Vitro Kinase Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity of MET and AXL.
Cell Line Parental/Resistant Resistance Mechanism Gefitinib IC50 (µM) Erlotinib IC50 (µM)
HCC827Parental-0.0043 - 0.080.003 - 0.447
HCC827/GRGefitinib-ResistantMET Amplification> 4 - 26.53> 5
HCC827/ERErlotinib-ResistantAXL Activation> 510.476
Table 2: EGFR-TKI IC50 Values in Parental and Resistant NSCLC Cell Lines. [2][4][6][7][8][9][10][11][12] The data demonstrates the significant increase in resistance to gefitinib and erlotinib in the HCC827/GR and HCC827/ER cell lines compared to the parental HCC827 line.
Cell Line Treatment Combination Index (CI) Interpretation
HCC827/GRGefitinib + this compound< 1Synergistic
Table 3: Synergistic Effect of this compound and Gefitinib in Resistant Cells. [4][13] A Combination Index (CI) of less than 1 indicates a synergistic interaction between the two drugs, meaning the combined effect is greater than the sum of their individual effects.
Treatment Group Tumor Growth Inhibition
Vehicle Control-
Gefitinib aloneMinimal
This compound (10 mg/kg, p.o.) aloneModerate
Gefitinib + this compoundSignificant
Table 4: In Vivo Efficacy of this compound in an HCC827/GR Xenograft Model. [4] This table qualitatively summarizes the anti-tumor activity of this compound alone and in combination with gefitinib in a mouse model of gefitinib-resistant NSCLC.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Establishment of EGFR-TKI Resistant Cell Lines (HCC827/GR and HCC827/ER)
  • Cell Culture: The parental human NSCLC cell line HCC827 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Resistance: To generate gefitinib-resistant (HCC827/GR) or erlotinib-resistant (HCC827/ER) cells, the parental HCC827 cells are continuously exposed to stepwise increasing concentrations of the respective EGFR-TKI over a period of several months. The initial concentration is typically near the IC20, and the final concentration can reach up to 1-5 µM.

  • Maintenance of Resistant Phenotype: The established resistant cell lines are maintained in culture medium containing a maintenance dose of the corresponding EGFR-TKI to ensure the stability of the resistant phenotype.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the cells are treated with various concentrations of this compound, EGFR-TKI, or a combination of both.

  • Incubation: The plates are incubated for 72 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using appropriate software (e.g., GraphPad Prism).

start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation drug_treatment Add drugs (this compound, EGFR-TKI, or combination) overnight_incubation->drug_treatment incubation_72h Incubate for 72h drug_treatment->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Cell Viability (MTT) Assay Workflow. A flowchart detailing the key steps of the MTT assay used to determine the cytotoxic effects of this compound.

Western Blot Analysis
  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-MET, MET, p-AXL, AXL, p-Akt, Akt, p-ERK, ERK, and a loading control such as GAPDH or β-actin.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

siRNA-Mediated Gene Knockdown
  • siRNA Design: Small interfering RNAs (siRNAs) targeting MET and AXL, along with a non-targeting control siRNA, are synthesized.

  • Transfection: Cells are seeded in 6-well plates and transfected with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: The cells are incubated for 48-72 hours to allow for target gene knockdown.

  • Verification of Knockdown: The efficiency of gene silencing is confirmed by Western blot analysis or qRT-PCR.

  • Functional Assays: Following confirmation of knockdown, the cells are used in functional assays, such as cell viability or migration assays, to assess the impact of MET or AXL silencing on the resistant phenotype.

In Vivo Xenograft Studies
  • Animal Model: Severe combined immunodeficient (SCID) or nude mice are used.

  • Tumor Cell Implantation: HCC827/GR cells (typically 5 x 106 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width2)/2.

  • Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, EGFR-TKI alone, this compound alone (e.g., 10 mg/kg, administered orally), and the combination of EGFR-TKI and this compound.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

Conclusion

This compound represents a rational and effective strategy to combat acquired resistance to EGFR-TKIs in NSCLC. By dually targeting the MET and AXL bypass signaling pathways, this compound restores sensitivity to EGFR inhibition, leading to synergistic anti-tumor activity. The preclinical data strongly support the continued investigation of this compound, both as a single agent and in combination with EGFR-TKIs, for the treatment of this challenging patient population. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

An In-depth Technical Guide on the Structural Activity Relationship and Pharmacology of NPS-1034

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed structural activity relationship (SAR) studies involving a series of systematically modified analogs of NPS-1034 are not extensively available in the public domain. This guide provides a comprehensive overview of the known pharmacological properties of this compound, its mechanism of action, and discusses potential SAR insights based on related chemical scaffolds.

Executive Summary

This compound is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2][3][4] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and in vivo models, particularly in tumors where MET or AXL signaling is dysregulated.[1][5][6][7][8][9] This document serves as a technical guide for researchers and drug development professionals, summarizing the quantitative biological data, detailing experimental methodologies, and illustrating the key signaling pathways and experimental workflows associated with this compound.

Core Pharmacology of this compound

This compound exhibits its anticancer effects by targeting key signaling nodes involved in tumor growth, survival, and metastasis.

Mechanism of Action

This compound is a dual inhibitor targeting both MET and AXL kinases.[1][2][3][4] The activation of MET by its ligand, hepatocyte growth factor (HGF), or through gene amplification, leads to the stimulation of downstream pathways such as PI3K/Akt and MAPK/Erk, promoting cell proliferation and survival.[1] Similarly, AXL activation is a known mechanism of resistance to other targeted therapies, like EGFR inhibitors.[9][10][11] By inhibiting the phosphorylation of both MET and AXL, this compound effectively blocks these downstream signals.[1][2] Recent studies have also identified TNFRSF1A as another potential target inhibited by this compound, suggesting a broader mechanism of action that includes modulation of the TNF signaling pathway.[5][6][8]

Kinase Inhibitory Profile

This compound has been evaluated for its inhibitory activity against a panel of kinases, demonstrating high potency for AXL and MET.

Target KinaseIC50 (nM)Assay Type
AXL10.3Cell-free
MET48Cell-free
ROS1-Active

Data sourced from multiple references.[1][2][3][4]

In addition to its primary targets, this compound has shown inhibitory activity against other kinases at higher concentrations, including CSF1R, DDR, FLT3, KIT, and MERTK.[12]

In Vitro Cellular Activity

The antiproliferative effects of this compound have been documented across a range of cancer cell lines, with particular efficacy in those with MET or AXL activation.

Cell LineCancer TypeKey Genetic Feature(s)IC50 (nM)
MKN45Gastric CancerMET Amplification112.7
SNU638Gastric CancerMET Amplification190.3
HCC827/GRNon-Small Cell Lung CancerMET Amplification-
HCC827/ERNon-Small Cell Lung CancerAXL Activation-
HCC78Non-Small Cell Lung CancerROS1 Rearrangement-
A498Renal Cell Carcinoma--
786-0Renal Cell Carcinoma--
Caki-1Renal Cell Carcinoma--

Data sourced from multiple references.[1][2][3][4]

This compound has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation.[9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the action and evaluation of this compound.

This compound Inhibition of MET/AXL Signaling

G This compound Mechanism of Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling MET MET PI3K PI3K MET->PI3K MAPK MAPK/Erk MET->MAPK AXL AXL AXL->PI3K AXL->MAPK HGF HGF HGF->MET Binds GAS6 Gas6 GAS6->AXL Binds NPS1034 This compound NPS1034->MET Inhibits (p-MET) NPS1034->AXL Inhibits (p-AXL) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis Akt->Metastasis MAPK->Proliferation MAPK->Metastasis

This compound inhibits MET and AXL phosphorylation.
In Vitro Cell Viability Workflow

G Workflow for In Vitro Cell Viability (MTT Assay) start Seed cancer cells in 96-well plates overnight Incubate overnight for cell attachment start->overnight treatment Treat cells with varying concentrations of this compound overnight->treatment incubation Incubate for 72 hours treatment->incubation mtt Add MTT solution (5 mg/mL) incubation->mtt incubation2 Incubate for 4 hours mtt->incubation2 solubilize Add SDS solution to solubilize formazan incubation2->solubilize read Read absorbance at 595 nm using a microplate reader solubilize->read

Standard workflow for assessing cell viability.

Experimental Protocols

Detailed and reproducible methodologies are fundamental to scientific research.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1][2][3]

  • Cell Plating: Cancer cells are seeded into 96-well sterile plates at a density of 0.5 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1][3]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing 1% FBS and varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.[1][3]

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1][3]

  • Solubilization: 100 µL of a 10% (w/v) SDS solution is added to each well to solubilize the formazan crystals. The plates are left for 24 hours at room temperature in the dark.[1][3]

  • Data Acquisition: The absorbance is measured at 595 nm using a microplate spectrophotometer. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an animal model.[1][3]

  • Animal Model: Severe combined immunodeficient (SCID) or nude mice are used.[1][3]

  • Tumor Implantation: Cancer cells (e.g., MKN45 or HCC827/GR) are harvested, resuspended in an appropriate medium, and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. This compound is administered orally (p.o.) at doses ranging from 10-30 mg/kg, typically once daily for a specified period.[1][3]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[8]

Structural Activity Relationship (SAR) Insights

While direct SAR data for this compound is limited, analysis of related compounds sharing the pyrrolo[2,3-b]pyridine core provides valuable hypothetical insights for future drug design.

This compound's structure consists of a central pyrazole-carboxamide core linking a 3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy moiety on one side and a difluorophenyl group on the other.

The Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in kinase inhibitor design. Studies on other MET and AXL inhibitors with similar cores suggest that:

  • The nitrogen at position 7 is often a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain.

  • Substitutions at the 3-position (the phenyl group in this compound) can significantly impact potency and selectivity by exploring a hydrophobic pocket.

  • The linkage at the 4-position (an ether linkage in this compound) is critical for orienting the molecule within the ATP-binding site.

Potential Modifications and Expected Outcomes

Based on general principles of medicinal chemistry and SAR of related kinase inhibitors, the following hypotheses can be proposed for the SAR of this compound:

  • Fluorophenyl Group: The fluorine atoms likely contribute to binding affinity through electrostatic interactions and can improve metabolic stability and pharmacokinetic properties. Modifying the substitution pattern (e.g., moving or adding fluorine atoms) or replacing it with other electron-withdrawing groups could fine-tune potency and selectivity.

  • Phenyl-pyrrolo-pyridine Moiety: Altering the substituents on the 3-phenyl ring could modulate potency. Electron-withdrawing groups on this ring have been shown in related scaffolds to sometimes improve activity.

  • Central Carboxamide Linker: This group is likely involved in crucial hydrogen bonding interactions with the kinase. Modifications are generally not well-tolerated, but isosteric replacements could be explored.

A study on novel pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors indicated that the presence of electron-withdrawing groups was beneficial for improving inhibitory activity.[1] This aligns with the difluoro-substituted phenyl ring present in this compound.

Conclusion

This compound is a potent dual MET/AXL inhibitor with demonstrated efficacy in preclinical cancer models, particularly in contexts of acquired resistance to other targeted therapies. While a detailed public SAR landscape for this compound is yet to be established, its robust pharmacological profile and the known importance of its core chemical scaffolds provide a strong foundation for future research and development. The experimental protocols and pathway analyses presented in this guide offer a valuable resource for scientists working to understand and build upon the therapeutic potential of this compound and related molecules.

References

NPS-1034 in Renal Cell Carcinoma: A Technical Overview of its Molecular Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal cell carcinoma (RCC) presents a significant therapeutic challenge, particularly in advanced and metastatic stages. While targeted therapies and immune checkpoint inhibitors have improved outcomes, acquired resistance and disease progression remain critical hurdles.[1] The exploration of novel therapeutic agents with distinct mechanisms of action is paramount. NPS-1034, a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL, has emerged as a promising candidate for systemic therapy in RCC.[1] Preclinical studies have demonstrated its ability to significantly inhibit tumor proliferation and induce apoptosis in RCC models.[1][2] This technical guide provides an in-depth analysis of the molecular targets of this compound in renal cell carcinoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Molecular Targets of this compound

This compound is a multi-targeted kinase inhibitor with primary activity against MET and AXL.[3] Recent research has uncovered an additional key target in the context of RCC: Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A).[1]

MET and AXL: The Primary Kinase Targets

MET and AXL are RTKs that, when activated, drive crucial oncogenic processes, including tumor growth, metastasis, and angiogenesis.[4] this compound demonstrates potent inhibitory activity against both kinases.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Value
AXL10.3 nM
MET48 nM

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[3]

In various cancer cell lines, this compound has shown efficacy in inhibiting cell viability, particularly in those with high expression of phosphorylated MET (p-MET).[3][5]

Table 2: Anti-proliferative Activity of this compound in MET-Expressing Gastric Cancer Cell Lines

Cell LineIC50 Value
MKN45112.7 nM
SNU638190.3 nM

These cell lines are characterized by high expression of the MET gene and its phosphorylated form, p-MET.[3][5]

TNFRSF1A: A Novel Target in Renal Cell Carcinoma

In addition to its well-established roles as a MET and AXL inhibitor, studies in RCC have identified TNFRSF1A as a novel gene inhibited by this compound.[1] This finding was elucidated through antibody arrays and confirmed by next-generation sequencing, which highlighted the TNF signaling pathway as one of the most significantly regulated pathways by this compound in RCC.[1]

Signaling Pathways Modulated by this compound in RCC

The therapeutic effects of this compound in renal cell carcinoma are a consequence of its ability to modulate multiple downstream signaling pathways.

Inhibition of MET and AXL Signaling

By inhibiting the phosphorylation of MET and AXL, this compound effectively blocks their downstream signaling cascades. This includes the PI3K/Akt and Erk pathways, which are critical for cell survival and proliferation.[4][5]

NPS1034_MET_AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET PI3K PI3K MET->PI3K Erk Erk MET->Erk AXL AXL AXL->PI3K AXL->Erk NPS1034 This compound NPS1034->MET NPS1034->AXL Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation

This compound inhibits MET and AXL, blocking downstream pro-survival pathways.

Modulation of the TNFRSF1A/NF-κB and GADD45A Axis

A pivotal discovery in RCC is the regulation of the TNFRSF1A signaling pathway by this compound.[1] Treatment with this compound leads to the inhibition of the IκBα/NFκB signaling pathway, which is typically downstream of TNFRSF1A and promotes cell survival.[4][6] Concurrently, this compound upregulates the expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45A).[1][7] GADD45A is a key pro-apoptotic molecule, and its increased expression is significantly associated with the anticancer effects of this compound in RCC.[1] Overexpression of TNFRSF1A has been shown to downregulate GADD45A, further solidifying the interplay between these molecules.[1]

NPS1034_TNFRSF1A_Pathway cluster_pathways Intracellular Signaling NPS1034 This compound TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A inhibits GADD45A GADD45A NPS1034->GADD45A upregulates NFkB IκBα/NFκB Pathway TNFRSF1A->NFkB TNFRSF1A->GADD45A CellSurvival Cell Survival NFkB->CellSurvival Apoptosis Apoptosis GADD45A->Apoptosis

This compound modulates TNFRSF1A and GADD45A to induce apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

  • Cell Plating: Plate cells (e.g., 0.5 x 10⁴ cells/well) in 96-well sterile plastic plates and allow them to attach overnight.[3][5]

  • Drug Treatment: Expose the cells to varying concentrations of this compound in a medium containing 1% FBS.[3][5]

  • Incubation: Incubate the plates for 72 hours.[3][5]

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3][5]

  • Solubilization: Solubilize the crystalline formazan with 100 µL of a 10% (w/v) SDS solution for 24 hours.[3][5]

  • Absorbance Reading: Read the absorbance at 595 nm using a microplate reader.[3][5]

MTT_Assay_Workflow A Plate Cells in 96-well Plate B Add Varying Concentrations of This compound A->B C Incubate for 72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 595 nm F->G

Workflow for the MTT Cell Viability Assay.

In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Inject cancer cells (e.g., Renca-luc cells) intravenously into immunodeficient mice to establish a metastatic model.[7]

  • Tumor Establishment: Allow tumors to establish for a set period (e.g., 21 days).[8]

  • Drug Administration: Administer this compound orally at specified doses (e.g., 10 or 30 mg/kg) daily for a defined treatment period (e.g., 5 weeks).[7][8] A control group receives a vehicle.

  • Monitoring: Monitor tumor growth and the general health of the mice, including body weight.[3]

  • Endpoint Analysis: At the end of the study (e.g., day 56), humanely euthanize the mice and excise the tumors.[7][8]

  • Tumor Measurement: Weigh the excised tumors and perform further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[7][8]

Xenograft_Model_Workflow A Inject Cancer Cells into Mice B Allow Tumors to Establish A->B C Daily Oral Administration of This compound or Vehicle B->C D Monitor Tumor Growth and Mouse Health C->D E Euthanize Mice and Excise Tumors D->E F Analyze Tumor Weight and Biomarkers E->F

Workflow for the In Vivo Xenograft Model.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential in renal cell carcinoma by targeting multiple key oncogenic pathways. Its dual inhibition of MET and AXL, coupled with the novel targeting of the TNFRSF1A signaling axis, provides a multi-pronged attack on tumor cell proliferation and survival. The upregulation of the pro-apoptotic protein GADD45A appears to be a critical component of its mechanism of action in RCC.[1]

While these preclinical findings are promising, further investigation is warranted. As of late 2024, there is a lack of clinical trial data for this compound in human patients with RCC.[2] Future clinical studies are essential to validate the efficacy and safety of this compound in this patient population and to determine its potential role in the evolving landscape of RCC treatment.[2] The identification of predictive biomarkers associated with response to this compound will also be crucial for patient selection and optimizing therapeutic outcomes.

References

Molecular Basis for NPS-1034 Synergy with Gefitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the synergistic anti-tumor effect of NPS-1034 in combination with gefitinib, particularly in the context of acquired resistance in non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard therapy for NSCLC patients with activating EGFR mutations. However, the development of acquired resistance significantly limits its long-term efficacy. One of the key mechanisms of resistance is the activation of bypass signaling pathways that allow cancer cells to circumvent the EGFR blockade. This compound, a dual inhibitor of the MET and AXL receptor tyrosine kinases, has been shown to act synergistically with gefitinib to overcome this resistance. The molecular basis for this synergy lies in the concurrent inhibition of the primary oncogenic driver (EGFR) by gefitinib and the key resistance-mediating bypass pathways (MET and AXL) by this compound. This dual blockade leads to a more profound and sustained inhibition of critical downstream survival signaling, primarily the PI3K/Akt pathway, resulting in enhanced tumor cell death and inhibition of proliferation.

The Molecular Mechanism of Synergy

The synergistic interaction between this compound and gefitinib is rooted in the co-inhibition of distinct but interconnected signaling pathways that are crucial for the survival and proliferation of specific cancer cell populations.

  • Gefitinib's Role: Gefitinib selectively inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, that are aberrantly activated in EGFR-mutant cancers. This leads to cell cycle arrest and apoptosis.[1][2]

  • Acquired Resistance Mechanisms: Cancer cells can develop resistance to gefitinib by activating alternative signaling pathways that bypass the need for EGFR signaling. Two prominent bypass mechanisms are the amplification and activation of the MET receptor tyrosine kinase and the upregulation and activation of the AXL receptor tyrosine kinase.[3][4] Both MET and AXL can independently activate the PI3K/Akt pathway, rendering the cells insensitive to EGFR inhibition alone.[3][4]

  • This compound's Role: this compound is a potent inhibitor of both MET and AXL.[5] By targeting these kinases, this compound effectively shuts down the escape routes utilized by cancer cells to survive gefitinib treatment.

  • Synergistic Effect: The combination of gefitinib and this compound results in a comprehensive blockade of the primary oncogenic pathway (EGFR) and the key resistance pathways (MET and AXL). This dual inhibition leads to a more complete suppression of downstream signaling, particularly the phosphorylation and activation of Akt, than either agent alone.[3][4] This enhanced signaling blockade results in a synergistic inhibition of cell proliferation and a significant induction of apoptosis in gefitinib-resistant cancer cells.[3][4][6]

Signaling Pathways

The interplay between the EGFR, MET, and AXL signaling pathways is central to the synergistic effect of gefitinib and this compound.

Synergy_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular cluster_drugs EGFR_Ligand EGF EGFR EGFR EGFR_Ligand->EGFR MET_Ligand HGF MET MET MET_Ligand->MET AXL_Ligand Gas6 AXL AXL AXL_Ligand->AXL PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET->PI3K AXL->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Gefitinib Gefitinib Gefitinib->EGFR NPS1034 This compound NPS1034->MET NPS1034->AXL

Caption: Signaling pathways in gefitinib resistance and synergistic inhibition.

Quantitative Data Summary

The synergistic effect of this compound and gefitinib has been quantified in various preclinical studies. The following tables summarize key data from studies on gefitinib-resistant NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50 Values)
Cell LineResistance MechanismGefitinib IC50 (µM)This compound IC50 (µM)Gefitinib + this compound IC50 (µM)
HCC827/GRMET Amplification> 10~5< 1
HCC827/ERAXL Activation> 10~2.5< 1

Data are approximate values derived from published graphical representations.

Table 2: Combination Index (CI) Values
Cell LineDrug CombinationCI Value (at Fa=0.5)Interpretation
HCC827/GRGefitinib + this compound< 1Synergy
HCC827/ERErlotinib + this compound< 1Synergy

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The cited studies consistently report CI values less than 1 across a range of doses, confirming a strong synergistic interaction.[3]

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
Treatment GroupTumor Volume Reduction vs. Control
Vehicle Control-
Gefitinib aloneSlight decrease
This compound aloneSlight decrease
Gefitinib + this compoundSubstantial growth inhibition

Results from a xenograft model using HCC827/GR cells demonstrated that the combination of gefitinib and this compound led to a significant reduction in tumor volume compared to either agent alone.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to establish the synergistic relationship between this compound and gefitinib.

Cell Lines and Culture
  • Cell Lines: Gefitinib-resistant NSCLC cell lines, such as HCC827/GR (MET amplification) and HCC827/ER (AXL activation), are essential models. These are typically established by chronically exposing the parental, gefitinib-sensitive HCC827 cell line to escalating concentrations of gefitinib or erlotinib.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. The resistant cell lines are continuously cultured in the presence of a maintenance dose of gefitinib or erlotinib to retain their resistance phenotype.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the drugs.

  • Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of gefitinib, this compound, or the combination of both.

  • After a 72-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blotting

This technique is used to assess the phosphorylation status and total protein levels of key signaling molecules.

  • Cells are treated with the drugs for the desired time points.

  • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AXL, AXL, p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, PARP, and β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.

  • Female BALB/c nude mice (4-6 weeks old) are used.

  • HCC827/GR cells (5 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.

  • When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups (e.g., vehicle control, gefitinib alone, this compound alone, and the combination).

  • Gefitinib is typically administered daily by oral gavage, and this compound is also administered orally.

  • Tumor size is measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

  • At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship underpinning the investigation of the synergy between this compound and gefitinib.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: Hypothesis This compound overcomes gefitinib resistance cell_culture Establish Gefitinib-Resistant NSCLC Cell Lines (e.g., HCC827/GR) start->cell_culture in_vitro In Vitro Studies cell_culture->in_vitro in_vivo In Vivo Studies cell_culture->in_vivo mtt Cell Viability Assay (MTT) in_vitro->mtt western Western Blotting in_vitro->western apoptosis Apoptosis Assays (Caspase/PARP) in_vitro->apoptosis xenograft Xenograft Mouse Model in_vivo->xenograft data_analysis Data Analysis and Interpretation conclusion Conclusion: Synergistic Efficacy Confirmed data_analysis->conclusion mtt->data_analysis western->data_analysis apoptosis->data_analysis ihc Immunohistochemistry (Ki-67, TUNEL) xenograft->ihc ihc->data_analysis

Caption: A typical experimental workflow for investigating drug synergy.

Logical_Relationship gefitinib_resistance Gefitinib Resistance in NSCLC bypass_activation Activation of Bypass Pathways (MET/AXL) gefitinib_resistance->bypass_activation sustained_pi3k Sustained PI3K/Akt Signaling bypass_activation->sustained_pi3k cell_survival Tumor Cell Survival and Proliferation sustained_pi3k->cell_survival gefitinib_treatment Gefitinib Treatment (EGFR Inhibition) gefitinib_treatment->gefitinib_resistance is overcome by combination_therapy Combination Therapy gefitinib_treatment->combination_therapy nps1034_treatment This compound Treatment (MET/AXL Inhibition) nps1034_treatment->bypass_activation nps1034_treatment->combination_therapy pi3k_inhibition Complete PI3K/Akt Signaling Inhibition combination_therapy->pi3k_inhibition apoptosis Induction of Apoptosis and Inhibition of Proliferation pi3k_inhibition->apoptosis

Caption: Logical framework for this compound and gefitinib synergy.

Conclusion

The combination of this compound and gefitinib represents a promising therapeutic strategy to overcome acquired resistance to EGFR TKIs in NSCLC. The molecular basis for this synergy is the dual inhibition of the primary oncogenic driver, EGFR, and the key resistance-mediating bypass pathways, MET and AXL. This comprehensive blockade of critical survival signaling pathways leads to enhanced anti-tumor activity, as demonstrated by in vitro and in vivo studies. This technical guide provides a foundational understanding of this synergistic interaction, offering valuable insights for the continued development of targeted combination therapies in oncology.

References

Methodological & Application

Application Notes and Protocols for NPS-1034 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL. Both MET and AXL are implicated in tumor growth, metastasis, and angiogenesis, making them critical targets in oncology research and drug development. This compound has demonstrated efficacy in overcoming resistance to EGFR kinase inhibitors in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation. Recent studies have also explored its therapeutic potential in renal cell carcinoma (RCC), where it has been shown to inhibit tumor proliferation and induce apoptosis by targeting not only MET and AXL but also TNFRSF1A.

These application notes provide detailed protocols for in vitro assays to evaluate the activity of this compound, focusing on cell viability and kinase inhibition.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
AXL10.3
MET48

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Notes
MKN45Gastric Cancer112.7High MET and p-MET expression
SNU638Gastric Cancer190.3High MET and p-MET expression
AGSGastric Cancer>1000Low MET expression
KATOIIIGastric Cancer>1000Low MET expression
NCI-N87Gastric Cancer>1000Low MET expression
MKN1Gastric Cancer>1000Low MET expression
MKN28Gastric Cancer>1000Low MET expression
MKN74Gastric Cancer>1000Low MET expression

IC50 values were determined after 72 hours of treatment.

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

NPS1034_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects MET MET PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK AXL AXL AXL->PI3K_Akt AXL->RAS_MAPK NPS1034 This compound NPS1034->MET NPS1034->AXL Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration

Experimental Workflow: Cell Viability MTT Assay

MTT_Workflow A 1. Seed cells in 96-well plates (0.5 x 10^4 cells/well) B 2. Incubate overnight for cell attachment A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT solution (15 µL of 5 mg/mL) to each well D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with 10% SDS solution (100 µL) F->G H 8. Incubate for 24 hours G->H I 9. Read absorbance at 595 nm H->I

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MKN45, SNU638)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well sterile plastic plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 10% (w/v) SDS (Sodium dodecyl sulfate) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 0.5 × 10^4 cells in 100 µL of medium per well into 96-well plates.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in medium containing 1% FBS.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours.

  • MTT Addition and Incubation:

    • After 72 hours, add 15 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals.

    • Incubate the plates for 24 hours at 37°C.

  • Data Acquisition:

    • Read the absorbance at 595 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Kinase Inhibition Assay

The in vitro kinase inhibition profile of this compound can be determined using commercially available receptor tyrosine kinase (RTK) assay kits. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The specific protocol will vary depending on the manufacturer of the kit. It is recommended to follow the manufacturer's instructions for the chosen assay kit.

General Principle:

  • The target kinase (e.g., MET, AXL) is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.

  • The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of this compound.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound. The MTT assay is a robust method for assessing the antiproliferative effects of this compound on various cancer cell lines, while commercially available kinase assay kits can be used to confirm its inhibitory activity against MET, AXL, and other kinases. These assays are fundamental for characterizing the pharmacological profile of this compound and for guiding further preclinical and clinical development.

Application Notes and Protocols: Determining the IC50 of NPS-1034 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPS-1034 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily MET and AXL, which are critically implicated in tumor growth, metastasis, and the development of therapeutic resistance.[1][2][3][4] The MET proto-oncogene product, the receptor for hepatocyte growth factor (HGF), and AXL are frequently overexpressed in a variety of malignancies and their activation can lead to resistance to conventional therapies, including EGFR inhibitors.[1][2][3][4] this compound has demonstrated efficacy in overcoming this resistance by dually inhibiting these bypass signaling pathways.[2][5] Recent studies have also suggested its involvement in the TNFR1/NF-κB signaling pathway.[6] These application notes provide a comprehensive overview of this compound's activity in various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50), a critical parameter for assessing drug potency.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines and against its primary kinase targets. This data provides a comparative view of its potency across different cancer types.

Target/Cell LineCancer TypeIC50 (nM)Reference
AXL (in vitro kinase assay)-10.3[5]
MET (in vitro kinase assay)-48[5][7]
MKN45Gastric Cancer112.7[5][7]
SNU638Gastric Cancer190.3[5][7]
AGSGastric Cancer>1000[5]
KATOIIIGastric Cancer>1000[5]
NCI-N87Gastric Cancer>1000[5]
MKN1Gastric Cancer>1000[5]
MKN28Gastric Cancer>1000[5]
MKN74Gastric Cancer>1000[5]
NCCITTesticular CancerDose-dependent decrease in viability[6]
NTERA2Testicular CancerDose-dependent decrease in viability[6]
A498Renal Cell CarcinomaDose-dependent decrease in viability[8]
786-0Renal Cell CarcinomaDose-dependent decrease in viability[8]
Caki-1Renal Cell CarcinomaDose-dependent decrease in viability[8]

Signaling Pathways of this compound

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. By inhibiting these pathways, this compound can induce apoptosis and inhibit tumor growth. Recent evidence also points to the modulation of the TNFR1/NF-κB pathway.

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects MET MET PI3K PI3K MET->PI3K MAPK_ERK MAPK/ERK MET->MAPK_ERK AXL AXL AXL->PI3K AXL->MAPK_ERK TNFR1 TNFR1 NFkB NF-κB TNFR1->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFR1 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK_ERK->Proliferation NFkB->Proliferation NFkB->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis Metastasis Metastasis Metastasis->Apoptosis

Caption: this compound signaling pathway.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

IC50_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Prepare serial dilutions of this compound and treat cells for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 2-4h. B->C D 4. Solubilization Add solubilization buffer to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Plot a dose-response curve and calculate the IC50 value. E->F

Caption: Experimental workflow for IC50 determination.

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially to determine the approximate IC50 (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis and IC50 Determination:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.

Conclusion

This compound is a promising therapeutic agent with potent inhibitory activity against MET and AXL, key drivers of tumorigenesis and drug resistance. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy of this compound in various cancer models. Accurate determination of its IC50 is a fundamental step in preclinical drug development and for elucidating its mechanism of action in different cellular contexts.

References

Application Notes and Protocols: NPS-1034 for p-MET Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing NPS-1034 to study the inhibition of MET phosphorylation.

Introduction

This compound is a potent dual inhibitor of c-MET and AXL receptor tyrosine kinases.[1][2] The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways crucial for cell proliferation, migration, and survival.[2] Dysregulation of the HGF/c-MET axis is implicated in various cancers, making it a key therapeutic target. This compound has demonstrated efficacy in inhibiting c-MET phosphorylation (p-MET) and downstream signaling, thereby reducing tumor growth and overcoming resistance to other targeted therapies.[3][4]

Mechanism of Action

This compound competitively binds to the ATP-binding site of the c-MET and AXL kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling cascades. By inhibiting p-MET, this compound effectively blocks pathways such as the PI3K/Akt and MAPK/Erk pathways, which are critical for tumor cell survival and proliferation.[1][5]

pMET_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds pMET p-MET cMET->pMET Autophosphorylation PI3K PI3K pMET->PI3K MAPK MAPK (Erk) pMET->MAPK NPS1034 This compound NPS1034->pMET Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation pAkt->Proliferation Survival Cell Survival pAkt->Survival pMAPK p-Erk MAPK->pMAPK Migration Cell Migration pMAPK->Migration

Caption: this compound inhibits c-MET autophosphorylation, blocking downstream PI3K/Akt and MAPK/Erk signaling.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
c-MET48
AXL10.3

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Table 2: Cell Viability IC50 of this compound in c-MET Expressing Cell Lines

Cell LineCancer TypeIC50 (nM)
MKN45Gastric Carcinoma112.7
SNU638Gastric Carcinoma190.3

Data reflects cell lines with high expression of the MET gene and p-MET.[1][2]

Table 3: IC50 for HGF-Stimulated MET Autophosphorylation (Y1234/1235)

Cell LineCancer TypeIC50 (nM)
AGSGastric Adenocarcinoma<10
MKN1Gastric Adenocarcinoma<50

In these cell lines, HGF-induced MET phosphorylation was completely inhibited by 50 nmol this compound.[2]

Western Blot Protocol for p-MET Detection

This protocol provides a detailed method for assessing the inhibition of c-MET phosphorylation by this compound in cultured cells.

western_blot_workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-MET) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Detection (ECL) H->I J 10. Stripping & Reprobing (Total MET, Loading Control) I->J

Caption: Workflow for Western blot analysis of p-MET and total MET levels.

Materials and Reagents
  • Cell Lines: MKN45, SNU638, or other appropriate cell lines with endogenous c-MET expression.

  • This compound: Prepare stock solutions in DMSO.

  • HGF: (Optional) For stimulating c-MET phosphorylation.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer.

  • Transfer Buffer: Towbin buffer.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-MET (Tyr1234/1235)

    • Rabbit anti-MET

    • Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Experimental Procedure
  • Cell Culture and Treatment:

    • Plate cells (e.g., 0.5 x 10^4 cells/well in a 96-well plate for viability assays or a higher density in larger plates for protein extraction) and allow them to attach overnight.[1][2]

    • Starve cells in serum-free media for 4-6 hours before treatment.

    • (Optional) Pre-treat cells with varying concentrations of this compound for 2-3 hours.

    • (Optional) Stimulate cells with HGF for 15-30 minutes to induce MET phosphorylation.

    • Include appropriate controls: untreated cells, vehicle-treated (DMSO) cells, and HGF-only treated cells.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by Ponceau S staining.

  • Blocking:

    • Wash the membrane with TBST.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-MET (e.g., anti-phospho-MET Tyr1234/1235), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed for total c-MET and a loading control like β-actin or GAPDH.

    • Wash the membrane and incubate with a stripping buffer.

    • Repeat the blocking and antibody incubation steps with the primary antibodies for total c-MET and the loading control.

Conclusion

This compound is a valuable tool for investigating c-MET and AXL signaling in cancer research. The protocols and data presented here provide a framework for utilizing this compound to study the inhibition of c-MET phosphorylation and its downstream effects. Adherence to a detailed and consistent Western blot protocol is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for NPS-1034 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Solubility and Application of NPS-1034 in DMSO for Cell Culture

These application notes provide detailed protocols for the use of this compound, a dual inhibitor of MET and AXL receptor tyrosine kinases, in cell culture applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound is a potent small molecule inhibitor targeting both MET and AXL, two receptor tyrosine kinases implicated in cancer cell proliferation, survival, migration, and drug resistance.[1][2][3] Research has demonstrated its efficacy in various cancer cell lines, including those resistant to standard EGFR tyrosine kinase inhibitors (TKIs).[4][5] Furthermore, this compound has been shown to modulate the TNFRSF1A signaling pathway, suggesting a multi-faceted mechanism of action.[3][6]

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 100 mg/mL [1]181.31 mM [1]Use fresh, anhydrous DMSO. [1]
DMSO93 mg/mL168.62 mMSonication is recommended.[7]
DMSO25 mg/mL[8]45.33 mM
Ethanol4 mg/mL[1][7]7.25 mMSonication is recommended.[7]
WaterInsoluble[1]N/A
DMF20 mg/mL36.26 mM
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL0.29 mM

Note: The variability in reported DMSO solubility may be due to differences in compound purity, DMSO quality, and experimental conditions.

Mechanism of Action and Target Cell Lines

This compound primarily functions by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades, which include the PI3K/Akt and MAPK/Erk pathways.[1][3] This inhibition leads to decreased cell viability, induction of apoptosis, and reduced angiogenesis.[1][2]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Notes
MKN45Gastric Cancer112.7 nM[1][2]High MET expression and phosphorylation.[1][2]
SNU638Gastric Cancer190.3 nM[1][2]High MET expression and phosphorylation.[1][2]
AGSGastric Cancer<10 nMFor HGF-stimulated MET autophosphorylation.[2]
MKN1Gastric Cancer<50 nMFor HGF-stimulated MET autophosphorylation.[2]

Note: IC50 values can vary depending on the cell line and assay conditions.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 551.6 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 5.516 mg of this compound.

  • Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO. For a 10 mM stock, add 1 mL of DMSO to the tube containing 5.516 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[7]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. [2] For long-term storage (up to 2 years), -80°C is recommended.[2]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[9]

  • A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[9]

  • Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

  • Add the working solution to the cell culture plates to achieve the final desired treatment concentrations. For instance, to treat cells in a well containing 1 mL of medium with a final concentration of 10 µM, you would add 1 µL of a 10 mM stock solution.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well sterile plastic plates

  • This compound working solutions

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 1% FBS)[1][2]

  • MTT solution (5 mg/mL in PBS)[1][2]

  • Solubilization solution (e.g., 10% w/v SDS)[1][2]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 0.5 x 10^4 cells/well and allow them to attach overnight.[1][2]

  • Treat the cells with varying concentrations of this compound in medium containing 1% FBS.[1][2] Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.[1][2]

  • Add 15 µL of MTT solution to each well and incubate for an additional 4 hours.[1][2]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]

  • Incubate the plate for 24 hours.[1][2]

  • Read the absorbance at 595 nm using a microplate reader.[1][2]

Apoptosis Assay (Annexin V-FITC)

This protocol is for detecting apoptosis induced by this compound.

Materials:

  • Cells of interest

  • 6-well culture plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3-4 x 10^5 cells/well and incubate overnight.[10]

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 10, and 40 µM) for 48 hours.[10]

  • Harvest the cells and resuspend the pellet in 100 µL of binding buffer.[10]

  • Stain the cells with 2 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI).[10]

  • Analyze the cells by flow cytometry.

Visualizations

Signaling Pathway of this compound

NPS1034_Signaling_Pathway cluster_downstream Downstream Effects NPS1034 This compound MET MET NPS1034->MET AXL AXL NPS1034->AXL TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A GADD45A GADD45A Pathway NPS1034->GADD45A PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt MAPK_Erk MAPK/Erk Pathway MET->MAPK_Erk AXL->PI3K_Akt NFkB IκBα/NFκB Pathway TNFRSF1A->NFkB Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_Erk->Proliferation NFkB->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis

Caption: Signaling pathways targeted by this compound.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells prep_working Prepare Working Solutions (Dilute Stock in Medium) prep_stock->prep_working treat_cells Treat Cells with This compound seed_cells->treat_cells prep_working->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Assay (e.g., MTT, Apoptosis) incubate->assay data_acq Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->data_acq analyze Analyze Data data_acq->analyze end End analyze->end

Caption: General workflow for in vitro experiments with this compound.

References

Application Notes and Protocols: Immunoprecipitation of AXL after NPS-1034 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunoprecipitation (IP) of the AXL receptor tyrosine kinase following treatment with NPS-1034, a dual AXL and MET inhibitor. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the signaling pathway and experimental workflows.

Introduction

AXL is a receptor tyrosine kinase that, when activated, plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Dysregulation of the AXL signaling pathway is implicated in the progression and therapeutic resistance of various cancers.[2][3][4] this compound is a small molecule inhibitor that targets both AXL and MET kinases, making it a compound of interest in cancer research and drug development.[2][3][4][5] Immunoprecipitation of AXL after this compound treatment is a key method to study the inhibitor's direct effect on AXL phosphorylation and its interaction with downstream signaling molecules.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and its effect on AXL.

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nmol/L)
AXL10.3[3][5][6]
MET48[3][5][6]

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Effect of this compound on AXL Phosphorylation

Cell LineTreatmentEffect on Phospho-AXL (p-AXL)Effect on Total AXL
Various Cancer Cell LinesThis compoundInhibition[2]No significant change[2]

This table summarizes the general findings from Western blot analyses following immunoprecipitation.

Signaling Pathway and Experimental Workflow

AXL Signaling Pathway

The diagram below illustrates the canonical AXL signaling pathway, which is activated by its ligand, Gas6. This activation leads to the autophosphorylation of AXL and the subsequent initiation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation. This compound acts by inhibiting the kinase activity of AXL, thereby blocking these downstream signals.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds pAXL Phosphorylated AXL (p-AXL) AXL->pAXL Autophosphorylation PI3K PI3K pAXL->PI3K Activates MAPK MAPK Pathway pAXL->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NPS1034 This compound NPS1034->pAXL Inhibits

Caption: AXL signaling is initiated by Gas6 binding, leading to downstream effects.

Experimental Workflow for AXL Immunoprecipitation

The following diagram outlines the key steps for the immunoprecipitation of AXL from cell lysates after treatment with this compound.

IP_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., with this compound) start->cell_culture lysis 2. Cell Lysis cell_culture->lysis preclearing 3. Pre-clearing Lysate (with Protein A/G beads) lysis->preclearing ip_antibody 4. Immunoprecipitation (add anti-AXL antibody) preclearing->ip_antibody capture 5. Capture Immune Complex (with Protein A/G beads) ip_antibody->capture wash 6. Wash Beads capture->wash elution 7. Elution of AXL wash->elution analysis 8. Analysis (e.g., Western Blot for p-AXL) elution->analysis end End analysis->end

Caption: Workflow for AXL immunoprecipitation after this compound treatment.

Logical Relationship of the Experiment

This diagram illustrates the logical flow of the experiment, demonstrating how the inhibition of AXL by this compound is expected to affect its phosphorylation state, which is then assessed by immunoprecipitation and Western blotting.

Logical_Diagram cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcome Expected Outcome hypothesis This compound inhibits AXL kinase activity treatment Treat cells with this compound hypothesis->treatment ip Immunoprecipitate AXL treatment->ip western Western Blot for Phospho-AXL (p-AXL) ip->western outcome Reduced p-AXL levels in This compound treated cells western->outcome

References

Troubleshooting & Optimization

Technical Support Center: NPS-1034 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with the dual AXL/MET inhibitor, NPS-1034. The following information is compiled from publicly available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the general in vivo toxicity profile of this compound based on available preclinical studies?

A1: Based on published non-clinical efficacy studies, this compound is reported to be "generally well tolerated" in mouse models.[1][2][3] The primary indicator for this observation across multiple studies was the lack of significant body weight loss in treated animals compared to control groups.[1][2] One study noted "no apparent adverse effects or weight loss" during combination therapy.[1]

Disclaimer: It is critical to note that these observations are derived from efficacy-focused xenograft studies, not from formal, dedicated Good Laboratory Practice (GLP) toxicology studies. Comprehensive safety data, including maximum tolerated dose (MTD), dose-limiting toxicities, and specific organ toxicities, are not available in the public domain. Researchers should perform their own dose-escalation and safety assessment studies tailored to their specific animal model and experimental design.

Q2: What are the typical doses of this compound used in in vivo mouse studies?

A2: Doses of 10 mg/kg and 30 mg/kg, administered orally, have been frequently used in mouse xenograft models for periods extending up to five weeks.[4][5]

Q3: Are there any known specific organ toxicities associated with this compound?

A3: The available literature does not specify any target organ toxicities for this compound. Standard toxicological assessments would be required to determine any potential effects on organs such as the liver, kidney, heart, or hematopoietic system.

Q4: What should I monitor in my animals during an this compound in vivo experiment?

A4: Given the available data, it is recommended to monitor at a minimum:

  • Body Weight: Daily or several times a week to monitor for general tolerability.

  • Clinical Signs: Daily observation for any changes in behavior, posture, grooming, or food/water intake.

  • Tumor Burden: As per experimental protocol, to assess efficacy. For more comprehensive safety monitoring, standard toxicological endpoints (e.g., complete blood counts, serum chemistry, and histopathology of major organs) should be incorporated into the study design.

Q5: Has this compound been evaluated in formal preclinical safety pharmacology studies?

A5: There is no publicly available information detailing formal GLP-compliant safety pharmacology or toxicology studies for this compound. The compound is described as being in the "Preclinical" stage of development.[6]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Significant Body Weight Loss (>15%) in Treated Animals Potential compound toxicity at the administered dose.1. Immediately consult with the institutional veterinary staff. 2. Consider dose reduction for subsequent cohorts. 3. Ensure proper vehicle and formulation are used and are not contributing to toxicity. 4. Perform a pilot dose-range-finding study to establish a maximum tolerated dose (MTD) in your specific model.
Lack of Tumor Growth Inhibition at Published Doses 1. Suboptimal drug exposure. 2. Tumor model is not dependent on AXL/MET signaling. 3. Issues with compound formulation or stability.1. Verify the activity of your this compound lot in vitro. 2. Confirm AXL and/or MET expression and activation in your xenograft model. 3. Review the formulation and administration protocol to ensure consistency with published methods. Consider pharmacokinetic analysis to assess drug exposure.
Unexpected Animal Morbidity/Mortality Severe, unpredicted toxicity.1. Halt the study and perform necropsies on affected animals to identify potential target organs of toxicity. 2. Conduct a thorough review of the dosing protocol, formulation, and animal health records. 3. A comprehensive dose-finding study with staggered dosing is strongly recommended before initiating large-scale efficacy studies.

Data Presentation

Summary of In Vivo Tolerability Data from Preclinical Efficacy Studies
Animal Model Dose(s) Route Duration Tolerability Observations Reference
SCID Mice (HCC827/GR Xenograft)10 mg/kgOral5 days/weekNo apparent adverse effects or weight loss.[1]
Nude Mice (MKN45 Xenograft)30 mg/kgOral25 days"virtually no weight loss, indicating that this compound is generally well tolerated."[2][7]
BALB/c Mice (Renca-luc Metastatic Model)10 mg/kg, 30 mg/kgOralDaily for 5 weeksThe study focused on efficacy; no adverse events were reported.[4][5]

Experimental Protocols

General Protocol for In Vivo Xenograft Efficacy & Tolerability Study

This protocol is a generalized summary based on methodologies described in the cited literature.[4][5] Researchers must adapt it to their specific cell lines and institutional guidelines (IACUC).

  • Cell Culture & Implantation:

    • Culture cancer cells (e.g., HCC827/GR, MKN45, or Renca-luc) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) subcutaneously or intravenously into immunocompromised mice (e.g., SCID or Nude mice).

  • Tumor Growth & Group Assignment:

    • Monitor tumor growth using calipers or bioluminescence imaging.

    • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize animals into treatment and control groups (n=5-10 per group).

  • Compound Formulation & Administration:

    • Prepare this compound in a suitable vehicle (e.g., as specified by the supplier).

    • Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 10 or 30 mg/kg).

    • The control group receives the vehicle only.

    • Dosing is typically performed daily or 5 days a week.

  • Monitoring:

    • Efficacy: Measure tumor volume with calipers 2-3 times per week or perform bioluminescent imaging weekly.

    • Tolerability: Measure animal body weight 2-3 times per week. Perform daily cage-side observations for any clinical signs of distress.

  • Study Endpoint & Analysis:

    • Euthanize mice when tumors reach the maximum size allowed by institutional protocols, or at a pre-determined study endpoint.

    • Excise tumors, weigh them, and preserve them for further analysis (e.g., histopathology, Western blotting).

    • Collect major organs for histopathological analysis to assess potential toxicity.

Visualizations

Signaling Pathway of this compound

NPS1034_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects AXL AXL PI3K_Akt PI3K / Akt Pathway AXL->PI3K_Akt Activates MET MET MET->PI3K_Akt Activates NPS1034 This compound NPS1034->AXL Inhibits NPS1034->MET Inhibits TNFR1_NFkB TNFR1 / NF-κB Pathway NPS1034->TNFR1_NFkB Inhibits (in some models) Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits TNFR1_NFkB->Proliferation Promotes TNFR1_NFkB->Apoptosis Inhibits

Caption: this compound inhibits AXL and MET, blocking downstream pro-survival pathways.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth to ~50-100 mm³ Cell_Implant->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight & Tumor Volume Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor & Organ Analysis Endpoint->Analysis

Caption: Generalized workflow for assessing this compound efficacy and tolerability in vivo.

References

Technical Support Center: Optimizing NPS-1034 Concentration for MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NPS-1034 in MTT cell viability assays. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent dual inhibitor of the AXL and MET receptor tyrosine kinases, with IC50 values of 10.3 nM and 48 nM, respectively[1][2]. These kinases are often overexpressed in malignant tumors and are implicated in cell proliferation, survival, metastasis, and drug resistance[3]. By inhibiting MET and AXL, this compound can block downstream signaling pathways, including PI3K/Akt and MAPK/Erk, leading to the induction of apoptosis and a reduction in tumor cell viability[1][3][4]. Recent studies have also shown that this compound can suppress the TNFR1/NF-κB signaling pathway and inhibit ROS1 activity[3][5][6][7].

Q2: What is the MTT assay and how does it measure cell viability?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product[9]. The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active (viable) cells[8]. The absorbance of the solubilized formazan is measured spectrophotometrically, typically around 570-590 nm[10].

Q3: What is a typical starting concentration range for this compound in an MTT assay?

Based on published data, a broad concentration range is recommended to determine the IC50 value for your specific cell line. A common starting range for this compound is from low nanomolar (nM) to high micromolar (µM) concentrations. Studies have effectively used concentrations ranging from 10 µM to 80 µM to demonstrate a dose-dependent decrease in cell viability in various cancer cell lines[3][5]. However, its IC50 has been reported to be as low as 112.7 nM and 190.3 nM in MET-amplified MKN45 and SNU638 gastric cancer cells, respectively[1][2]. Therefore, a serial dilution covering this wide spectrum is advisable for initial experiments.

Q4: What is the recommended incubation time for this compound treatment before performing the MTT assay?

The optimal incubation time for this compound treatment can vary depending on the cell type and the specific research question. Published studies have reported incubation times of 24, 48, and 72 hours[1][2][3][5]. A 72-hour incubation is often used to assess long-term effects on cell proliferation[1][2], while shorter durations like 24 or 48 hours can reveal more immediate cytotoxic or apoptotic effects[3][5]. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your experimental model.

Experimental Protocol: MTT Assay with this compound

This protocol provides a general framework. Optimization of cell seeding density, this compound concentrations, and incubation times is critical for each specific cell line.

Materials:

  • This compound compound

  • Appropriate cell line and complete culture medium

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • MTT solvent (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol)[1][10]

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570-590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 0.5 x 10⁴ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium[1][5].

    • Include wells for background control (medium only).

    • Incubate the plate overnight (12-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment[1].

  • Compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in serum-free or low-serum (1% FBS) medium to achieve the desired final concentrations[1][2]. The final DMSO concentration should be consistent across all wells and ideally below 0.5% to avoid solvent toxicity.

    • Include a vehicle control group (cells treated with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or control media) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[1][3][5].

  • MTT Incubation:

    • Following the treatment period, add 10-15 µL of MTT solution (5 mg/mL) to each well, including controls[1].

    • Incubate the plate for 3 to 4 hours at 37°C[1][10]. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After MTT incubation, carefully remove the medium containing MTT. For adherent cells, aspirate gently to avoid dislodging the formazan crystals[10].

    • Add 100-150 µL of MTT solvent (e.g., 10% SDS solution) to each well to dissolve the formazan crystals[1][10].

    • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization[10].

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm[8]. A reference wavelength of 630 nm can be used to reduce background noise.

    • Read the plate within 1 hour of adding the solvent[10].

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Reported IC50 Values and Experimental Concentrations for this compound

Cell LineCancer TypeIC50 ValueExperimental ConcentrationsTreatment DurationReference
MKN45Gastric Cancer112.7 nMNot specified in abstract72 hours[1][2]
SNU638Gastric Cancer190.3 nMNot specified in abstract72 hours[1][2]
NCCITTesticular CancerNot specified10, 20, 40, 80, 160 µM24 hours[3]
NTERA2Testicular CancerNot specified10, 20, 40, 80, 160 µM24 hours[3]
A498Renal Cell CarcinomaNot specified0, 10, 20, 40, 80 µM24 hours[5]
786-0Renal Cell CarcinomaNot specified0, 10, 20, 40, 80 µM24 hours[5]
Caki-1Renal Cell CarcinomaNot specified0, 10, 20, 40, 80 µM24 hours[5]

Visualizations

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome MET MET PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt MAPK_Erk MAPK/Erk Pathway MET->MAPK_Erk AXL AXL AXL->PI3K_Akt TNFR1 TNFR1 NFkB NF-κB Pathway TNFR1->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFR1 Suppresses Apoptosis Apoptosis NPS1034->Apoptosis Induces Proliferation Proliferation & Survival PI3K_Akt->Proliferation MAPK_Erk->Proliferation NFkB->Proliferation MTT_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight for cell attachment A->B C 3. Treat cells with this compound serial dilutions B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 3-4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Read absorbance at 570-590 nm G->H I 9. Analyze data & determine IC50 H->I MTT_Troubleshooting Start Problem with MTT Assay Problem1 High Absorbance in Negative Controls (Media Only) Start->Problem1 Problem2 Low Absorbance Readings Across the Plate Start->Problem2 Problem3 High Variability Between Replicate Wells Start->Problem3 Problem4 Absorbance Increases with Higher this compound Dose Start->Problem4 Solution1a Check for bacterial/ yeast contamination. Problem1->Solution1a Solution1b Ensure MTT reagent is not contaminated or degraded. Problem1->Solution1b Solution2a Increase cell seeding density. Problem2->Solution2a Solution2b Increase MTT incubation time. Problem2->Solution2b Solution2c Ensure formazan is fully dissolved. Problem2->Solution2c Solution3a Check pipetting accuracy and technique. Problem3->Solution3a Solution3b Ensure homogenous cell suspension during seeding. Problem3->Solution3b Solution3c Check for 'edge effects' in the plate. Problem3->Solution3c Solution4a Test for direct chemical interference: run controls with this compound and MTT in cell-free media. Problem4->Solution4a Solution4b Compound may induce metabolic stress before cytotoxicity. Extend concentration range. Problem4->Solution4b Solution4c Confirm cell death with a different assay (e.g., Trypan Blue). Problem4->Solution4c

References

Technical Support Center: Investigating Acquired Resistance to NPS-1034

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases.[1][2] The information provided is based on established mechanisms of resistance to MET and AXL inhibitors and offers experimental strategies to investigate these phenomena.

Troubleshooting Guide

This guide addresses common issues observed during in vitro and in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Decreased sensitivity to this compound in cell culture (Increased IC50) 1. Reactivation of MET or AXL signaling: This could be due to secondary mutations in the kinase domains of MET or AXL, or amplification of the MET or AXL genes. 2. Activation of bypass signaling pathways: Upregulation of alternative receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), can provide compensatory survival signals.1. Confirm target engagement: Perform Western blot analysis to check the phosphorylation status of MET (Tyr1234/1235) and AXL (Tyr702 or Tyr779) in the presence of this compound. A lack of inhibition suggests a potential resistance mechanism. 2. Assess bypass pathway activation: Use a phospho-RTK array to screen for the activation of other RTKs. Follow up with Western blotting for specific activated receptors, such as p-EGFR (Tyr1068). 3. Sequence MET and AXL genes: Isolate genomic DNA from resistant cells and perform sequencing to identify potential mutations in the kinase domains.
Tumor regrowth in xenograft models after initial response to this compound 1. Heterogeneous tumor population: Pre-existing resistant clones may be selected for during treatment. 2. Pharmacokinetic issues: Suboptimal drug exposure in the tumor microenvironment. 3. In vivo specific resistance mechanisms: Activation of stromal-derived factors (e.g., HGF, the ligand for MET) that can overcome this compound inhibition.1. Establish and analyze resistant tumors: Once tumors regrow, excise them and establish cell lines or perform molecular analysis (Western blotting, sequencing) to investigate the resistance mechanisms as described for the in vitro scenario. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: If possible, measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure. Correlate drug levels with target inhibition (p-MET, p-AXL) in the tumor. 3. Combination therapy: Based on the identified resistance mechanism, consider combination therapies. For example, if EGFR is activated, a combination of this compound and an EGFR inhibitor could be tested.
Inconsistent results in cell viability assays (e.g., MTT) 1. Cell seeding density: Inconsistent cell numbers can lead to variability in results. 2. Drug stability: Degradation of this compound in culture media over long incubation periods. 3. Assay interference: Components in the media or the compound itself may interfere with the assay chemistry.1. Optimize cell seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Replenish drug: For long-term experiments, consider replenishing the media with fresh this compound every 48-72 hours. 3. Use an alternative viability assay: Consider using a different assay based on a distinct principle, such as a crystal violet assay (for cell number) or a trypan blue exclusion assay (for viability).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What is the first thing I should check?

A1: The first step is to verify the phosphorylation status of the primary targets of this compound, which are MET and AXL. You can do this by performing a Western blot analysis on lysates from your resistant cells and comparing them to the parental (sensitive) cells, both with and without this compound treatment. A sustained phosphorylation of MET (at Tyr1234/1235) or AXL (at Tyr702 or Tyr779) in the presence of this compound in the resistant cells would indicate a primary resistance mechanism.

Q2: I have confirmed that MET and AXL phosphorylation is still inhibited by this compound in my resistant cells. What should I investigate next?

A2: If the primary targets are still inhibited, it is likely that the resistant cells have activated a "bypass" signaling pathway to maintain their growth and survival. A phospho-receptor tyrosine kinase (RTK) array is a good screening tool to identify which alternative RTKs might be activated. A common bypass mechanism for MET/AXL inhibitors is the activation of the EGFR pathway. You should specifically check for the phosphorylation of EGFR at sites like Tyr1068.

Q3: How can I determine if my resistant cells have developed a mutation in the MET or AXL gene?

A3: To identify potential mutations, you will need to perform gene sequencing. Isolate genomic DNA from both your parental (sensitive) and this compound-resistant cell lines. The kinase domains of both MET and AXL should be amplified by PCR and then sequenced. Compare the sequences from the resistant and parental cells to identify any acquired mutations.

Q4: What is a suitable positive control for a Western blot for p-MET or p-AXL?

A4: For p-MET, you can stimulate serum-starved cells with Hepatocyte Growth Factor (HGF), the ligand for MET, to induce phosphorylation. For p-AXL, you can use its ligand, Gas6, to stimulate the cells. Alternatively, some cell lines, like MKN45 and SNU638, have high basal levels of p-MET.[1]

Q5: What are some key considerations when setting up a xenograft model to study acquired resistance to this compound?

A5: When establishing a xenograft model for resistance studies, it is crucial to:

  • Establish a baseline tumor growth rate: Before starting treatment, allow the tumors to reach a palpable size and establish a baseline growth curve.

  • Use an appropriate dosing schedule: Based on preclinical data, administer this compound at a dose and schedule known to be effective.

  • Monitor tumor volume regularly: Measure tumor volume at least twice a week to track response and identify the onset of resistance (tumor regrowth).

  • Collect tissues at different time points: Harvest tumors from a subset of animals during initial response and after resistance develops to compare the molecular profiles.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell Line Assay Type IC50 (nM) Reference
AXL Kinase Assay10.3[1]
MET Kinase Assay48[1]
MKN45 (gastric cancer) Cell Viability112.7[1]
SNU638 (gastric cancer) Cell Viability190.3[1]
AGS, KATOIII, NCI-N87, MKN1, MKN28, MKN74 (gastric cancer) Cell Viability>1000[1]
HCC827/GR (gefitinib-resistant NSCLC) Cell ViabilityNot specified, but overcomes resistance[2]
HCC-78 (ROS1-rearranged NSCLC) Cell ViabilityNot specified, but inhibits proliferation[2]
H820 (NSCLC) Cell ViabilityNot specified, but enhances EGFR-TKI sensitivity[2]
NCCIT (testicular cancer) Cell ViabilityDose-dependent inhibition[3]
NTERA2 (testicular cancer) Cell ViabilityDose-dependent inhibition[3]
A498, 786-0, Caki-1 (renal cell carcinoma) Cell ViabilityDose-dependent inhibition[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate overnight at 37°C or for a few hours at room temperature on a shaker to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phospho-RTKs

This protocol is for detecting the phosphorylation status of MET, AXL, and potential bypass signaling proteins like EGFR.

Materials:

  • Parental and this compound-resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Primary Antibody Recommendations:

Antibody Target Suggested Dilution Reference
Phospho-Met (Tyr1234/1235)Activated MET1:1000[5]
Phospho-Axl (Tyr702)Activated AXL1:500 - 1:1000[6][7]
Phospho-EGFR (Tyr1068)Activated EGFR1:1000[8][9]
Total METTotal MET proteinVaries by vendor
Total AXLTotal AXL proteinVaries by vendor
Total EGFRTotal EGFR proteinVaries by vendor
Beta-Actin or GAPDHLoading controlVaries by vendor

Procedure:

  • Plate parental and resistant cells and allow them to attach.

  • Treat the cells with the desired concentration of this compound for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • For loading control, strip the membrane and re-probe with an antibody for a housekeeping protein like beta-actin or GAPDH.

In Vivo Xenograft Model for Acquired Resistance

This protocol outlines a general workflow for establishing a xenograft model to study acquired resistance to this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: Randomize the mice into treatment and vehicle control groups. Begin treatment with this compound (e.g., 10-30 mg/kg, daily oral gavage) or vehicle.[2]

  • Monitoring Response: Continue to measure tumor volume regularly (e.g., 2-3 times per week) and monitor the body weight of the mice as an indicator of toxicity.

  • Defining Resistance: Acquired resistance is typically defined as tumor regrowth to the initial volume at the start of treatment after an initial response.

  • Tissue Collection and Analysis: When tumors in the treatment group show signs of resistance, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for molecular analysis (Western blotting, sequencing), fixed in formalin for immunohistochemistry, or used to establish a resistant cell line in culture.

Visualizations

Signaling Pathways

MET_AXL_Signaling cluster_legend Legend NPS1034 This compound MET MET NPS1034->MET AXL AXL NPS1034->AXL RAS RAS MET->RAS PI3K PI3K MET->PI3K AXL->RAS AXL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR EGFR (Bypass) EGFR->RAS EGFR->PI3K Inhibition Inhibition Activation Activation Bypass Bypass Pathway

Caption: MET/AXL signaling and a potential bypass mechanism via EGFR.

Experimental Workflow

Resistance_Workflow start Decreased this compound Sensitivity Observed wb Western Blot for p-MET/p-AXL start->wb no_inhibition Target Inhibition Lost? wb->no_inhibition Yes inhibition_maintained Target Inhibition Maintained? wb->inhibition_maintained No phospho_rtk Phospho-RTK Array confirm_bypass Confirm Bypass Pathway Activation (e.g., p-EGFR Western Blot) phospho_rtk->confirm_bypass sequencing Sequence MET/AXL Kinase Domains identify_mutation Identify Resistance Mutation sequencing->identify_mutation combination_therapy Test Combination Therapy (e.g., this compound + EGFR inhibitor) confirm_bypass->combination_therapy no_inhibition->sequencing inhibition_maintained->phospho_rtk

Caption: Workflow for investigating acquired resistance to this compound.

References

NPS-1034 inconsistent results in cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in cell viability assays with NPS-1034.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. Aberrant signaling through MET and AXL is implicated in tumor growth, metastasis, and drug resistance[3][4]. By inhibiting these pathways, this compound can suppress cell proliferation and induce apoptosis in susceptible cancer cell lines[3][4][5]. Some studies have also reported its activity against ROS1 and the TNFR1/NF-κB signaling pathway[3][5][6].

Q2: Why am I seeing variable IC50 values for this compound in my cell viability assays?

Inconsistent IC50 values can stem from several factors:

  • Compound Solubility: this compound is practically insoluble in aqueous media and most organic solvents[7]. Improper solubilization can lead to inaccurate concentrations in your assay.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound, depending on their expression levels of p-MET and p-AXL[1][2].

  • Assay Type and Duration: The choice of viability assay (e.g., MTT, XTT, ATP-based) and the incubation time can influence the apparent cytotoxicity.

  • Experimental Conditions: Factors like cell seeding density, serum concentration in the media, and the passage number of the cells can all contribute to variability[8].

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of 100 mg/mL (181.31 mM)[1]. It is crucial to use fresh, anhydrous DMSO as the compound's solubility is reduced by moisture[1]. For long-term storage, the powdered form should be kept at -20°C for up to 3 years[1]. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year[1][2].

Troubleshooting Guide

Issue: High variability between replicate wells in my cell viability assay.

  • Question: Have you ensured complete solubilization of this compound?

    • Answer: this compound has poor solubility[7]. Ensure the compound is fully dissolved in fresh, anhydrous DMSO before diluting it in your culture medium. Precipitates in the stock solution or final culture medium are a common source of error.

  • Question: Are you mixing the compound thoroughly in the culture medium before adding it to the cells?

    • Answer: Inadequate mixing can lead to a concentration gradient across the plate. Gently pipette or vortex the diluted compound in the medium before dispensing it into the wells.

  • Question: Is your cell seeding uniform across the plate?

    • Answer: Uneven cell distribution will lead to variability. Ensure you have a single-cell suspension and mix the cells gently before and during plating. Check for cell clumping.

Issue: this compound is showing lower potency (higher IC50) than expected.

  • Question: What is the expression level of p-MET and p-AXL in your cell line?

    • Answer: The cytotoxic effects of this compound are more pronounced in cell lines with high expression of its targets, p-MET and p-AXL[1][2]. Consider verifying the target expression in your cell line via Western blot.

  • Question: What is the duration of your drug treatment?

    • Answer: Many published protocols for this compound cell viability assays use an incubation period of 72 hours[1][9]. Shorter incubation times may not be sufficient to observe the full cytotoxic effect.

  • Question: What is the serum concentration in your culture medium?

    • Answer: Some protocols specify using a reduced serum concentration (e.g., 1% FBS) during drug treatment[1][9]. High serum levels may contain growth factors that can interfere with the activity of the inhibitor.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target and the cell line.

Target/Cell LineIC50 (nM)Reference
c-Met (enzymatic assay)48[1][2]
Axl (enzymatic assay)10.3[1][2]
MKN45 (gastric cancer)112.7[1][2]
SNU638 (gastric cancer)190.3[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from published studies using this compound[1][9].

  • Cell Seeding: Plate 0.5 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • Drug Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO. Serially dilute the stock solution in culture medium containing 1% FBS to achieve the desired final concentrations.

  • Drug Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 595 nm using a microplate reader.

Visualizations

NPS1034_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects MET MET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_ERK RAS/ERK Pathway MET->RAS_ERK AXL AXL AXL->PI3K_AKT TNFR1 TNFR1 NFkB NF-κB Pathway TNFR1->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFR1 [2] Proliferation Proliferation / Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound inhibits MET, AXL, and TNFR1 signaling pathways.

Troubleshooting_Workflow Start Inconsistent Cell Viability Results CheckSolubility Is this compound fully dissolved? (No precipitate) Start->CheckSolubility CheckCells Are cells seeded uniformly? CheckSolubility->CheckCells Yes Solubilize Action: Re-dissolve in fresh, anhydrous DMSO CheckSolubility->Solubilize No CheckProtocol Review experimental protocol CheckCells->CheckProtocol Yes Reseed Action: Ensure single-cell suspension and proper mixing CheckCells->Reseed No SubCheck_Time Is incubation time sufficient? (e.g., 72h) CheckProtocol->SubCheck_Time Solubilize->CheckSolubility Reseed->CheckCells SubCheck_Serum Is serum concentration appropriate? (e.g., 1%) SubCheck_Time->SubCheck_Serum Yes AdjustTime Action: Increase incubation time SubCheck_Time->AdjustTime No SubCheck_Target Is target expression (p-MET/p-AXL) confirmed in cell line? SubCheck_Serum->SubCheck_Target Yes AdjustSerum Action: Reduce serum concentration SubCheck_Serum->AdjustSerum No VerifyTarget Action: Perform Western blot for target SubCheck_Target->VerifyTarget No End Consistent Results SubCheck_Target->End Yes AdjustTime->End AdjustSerum->End VerifyTarget->End

References

Technical Support Center: Managing Venous Toxicity with MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on managing venous toxicities, primarily peripheral edema, which are known class-effects of MET inhibitors. As of November 2025, there is no publicly available clinical data detailing the specific adverse event profile, including venous toxicities, for the MET inhibitor NPS-1034. The information presented here is based on published data for other MET inhibitors, such as capmatinib and tepotinib, and should be adapted and applied with caution to novel agents like this compound pending specific clinical findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary venous toxicity associated with MET inhibitors?

A1: The most common venous toxicity reported with MET inhibitors is peripheral edema, which is the swelling caused by excess fluid trapped in your body's tissues.[1][2][3] It typically occurs in the feet, ankles, legs, and hands.[4] While generally mild to moderate in severity (Grade 1/2), severe (Grade 3 or higher) peripheral edema can occur in a subset of patients.[1]

Q2: What is the proposed mechanism of MET inhibitor-induced peripheral edema?

A2: The leading hypothesis is that MET inhibitor-induced edema is an "on-target" effect related to increased vascular permeability.[1][5] The HGF/MET signaling pathway is crucial for maintaining the integrity of the vascular endothelium. By blocking this pathway, MET inhibitors may disrupt the balance of fluid exchange across blood vessels, leading to leakage into the surrounding tissues.[1][6][7][8] Another less understood, contributing factor may be hypoalbuminemia (low levels of albumin in the blood), which has also been observed in patients treated with MET inhibitors.[1]

Q3: Are there any preventative measures researchers can take before initiating experiments with MET inhibitors like this compound?

A3: While complete prevention may not be possible due to the on-target nature of the effect, proactive monitoring and early management are key.[5] For preclinical studies, establishing baseline measurements of limb volume or tissue water content can help in accurately assessing edema development. In a clinical research setting, educating participants on the early signs of edema is crucial for timely reporting.[6][7]

Q4: How is MET inhibitor-induced peripheral edema typically managed?

A4: Management is often multi-faceted and depends on the severity (grade) of the edema.[1] Common strategies include:

  • Non-pharmacological interventions: These are often the first line of management and include limb elevation, compression stockings or sleeves, and specific exercises to promote fluid drainage.[4][6][7] Seeing a certified lymphedema therapist may also be beneficial.[4]

  • Dose modification: Dose reduction or temporary interruption of the MET inhibitor is an effective strategy for managing more significant edema.[1] In some cases, frequent short breaks from treatment may be more effective than a dose reduction.[1]

  • Pharmacological interventions: Diuretics ("water pills") have shown limited efficacy for MET inhibitor-induced edema, as the underlying mechanism is not primarily fluid retention by the kidneys.[4] Their use should be carefully considered by a qualified clinician.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild (Grade 1) swelling in the feet and ankles after initiating MET inhibitor treatment. On-target effect of MET inhibition leading to increased vascular permeability.- Advise elevating the affected limbs above the heart when possible.[4]- Suggest the use of compression stockings.[4]- Monitor for any worsening of symptoms.
Moderate (Grade 2) swelling extending to the lower legs, causing discomfort and slight impairment in daily activities. Progressive on-target effect of the MET inhibitor.- Continue non-pharmacological interventions.- Consider a temporary interruption of the MET inhibitor treatment and/or a dose reduction in consultation with the study protocol.[1]- Re-evaluate the patient's overall fluid status.
Severe (Grade 3) swelling that is painful, limits self-care activities, and is accompanied by skin changes. Significant disruption of vascular integrity due to MET inhibition.- The MET inhibitor should be held immediately.- A significant dose reduction should be considered upon resolution or improvement of symptoms.[1]- A thorough clinical evaluation is necessary to rule out other causes of severe edema.
Development of hypoalbuminemia alongside peripheral edema. Potential on-target effect of MET inhibition on albumin production in hepatocytes.[1]- Monitor serum albumin levels regularly.- Ensure adequate nutritional support.- Hypoalbuminemia can exacerbate edema, so managing this is a key part of controlling the swelling.

Data Presentation

Table 1: Incidence of Peripheral Edema with Various MET Inhibitors (Monotherapy)

MET InhibitorOverall Incidence of Peripheral Edema (All Grades)Incidence of Severe Peripheral Edema (Grade ≥3)
Capmatinib10-74%Up to 13%
Tepotinib16-63.3%Data varies by study
CrizotinibHigh incidence reportedData varies by study
SavolitinibData varies by studyData varies by study

Data compiled from a review of clinical trials. The range in incidence can be attributed to differences in study populations, dosing, and monitoring.[1]

Experimental Protocols

Protocol: In Vitro Vascular Permeability Assay (Transwell Assay)

This assay can be used to assess the direct effect of MET inhibitors like this compound on the permeability of an endothelial cell monolayer.

Objective: To quantify the passage of a tracer molecule across a monolayer of human umbilical vein endothelial cells (HUVECs) following treatment with a MET inhibitor.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Fibronectin

  • MET inhibitor (e.g., this compound)

  • Hepatocyte Growth Factor (HGF)

  • FITC-dextran (or other fluorescently labeled tracer)

  • Fluorometer

Methodology:

  • Cell Seeding: Coat the Transwell inserts with fibronectin. Seed HUVECs onto the inserts at a high density to form a confluent monolayer. Culture for 48-72 hours until a tight monolayer is formed.

  • Treatment:

    • Pre-treat the HUVEC monolayers with the MET inhibitor (e.g., this compound at various concentrations) or vehicle control for a specified time (e.g., 24 hours).

    • Some wells can be co-treated with HGF to assess the inhibitor's ability to block HGF-mediated effects on permeability.

  • Permeability Measurement:

    • After the treatment period, carefully remove the medium from the top and bottom chambers.

    • Add fresh medium containing a known concentration of FITC-dextran to the top chamber (the Transwell insert).

    • Add fresh medium without the tracer to the bottom chamber.

    • Incubate for a defined period (e.g., 1-4 hours).

  • Quantification:

    • After incubation, collect samples from the bottom chamber.

    • Measure the fluorescence of the samples using a fluorometer.

    • The amount of FITC-dextran that has passed through the monolayer into the bottom chamber is proportional to the permeability of the endothelial barrier.

  • Data Analysis:

    • Compare the fluorescence intensity of the treated groups to the vehicle control group. An increase in fluorescence indicates increased permeability.

    • Generate dose-response curves to determine the concentration at which the MET inhibitor significantly increases permeability.

Visualizations

MET_Inhibitor_Edema_Pathway cluster_Vascular_Endothelium Vascular Endothelium cluster_Intervention Intervention cluster_Result Result MET MET Receptor PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt Activates Blocked_MET Blocked MET Receptor HGF HGF HGF->MET Binds & Activates Integrity Vascular Integrity (Maintained) PI3K_Akt->Integrity METi MET Inhibitor (e.g., this compound) METi->MET Inhibits Reduced_Signaling Reduced Downstream Signaling Blocked_MET->Reduced_Signaling Permeability Increased Vascular Permeability Reduced_Signaling->Permeability Edema Peripheral Edema Permeability->Edema

Caption: Proposed signaling pathway for MET inhibitor-induced peripheral edema.

Edema_Management_Workflow Start Patient on MET Inhibitor (e.g., this compound) Monitor Monitor for Signs/Symptoms of Peripheral Edema Start->Monitor Edema_Observed Edema Observed? Monitor->Edema_Observed Edema_Observed->Monitor No Assess_Grade Assess Severity (Grade 1-3) Edema_Observed->Assess_Grade Yes Grade1 Grade 1 Management - Elevate Limbs - Compression Stockings - Patient Education Assess_Grade->Grade1 Grade 1 Grade2 Grade 2 Management - Continue Grade 1 Mgmt. - Consider Dose Interruption  or Reduction Assess_Grade->Grade2 Grade 2 Grade3 Grade 3 Management - Hold MET Inhibitor - Aggressive Supportive Care - Consider Dose Reduction  Upon Resolution Assess_Grade->Grade3 Grade 3 Continue_Monitor Continue Monitoring Grade1->Continue_Monitor Grade2->Continue_Monitor Grade3->Continue_Monitor Continue_Monitor->Monitor

Caption: Clinical management workflow for MET inhibitor-induced peripheral edema.

References

Technical Support Center: Overcoming Compensatory Signaling with NPS-1034 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for utilizing NPS-1034 in combination therapies to overcome compensatory signaling and drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met (also known as MET) and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. It is also known to inhibit other kinases such as ROS1[3][4]. By targeting these kinases, this compound can disrupt key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis[5].

Q2: What is "compensatory signaling" in the context of cancer therapy, and how does it relate to this compound?

A2: Compensatory signaling, or bypass signaling, is a common mechanism of acquired drug resistance in cancer. When a primary oncogenic pathway is blocked by a targeted therapy (e.g., an EGFR inhibitor), cancer cells can sometimes adapt by activating alternative signaling pathways to maintain their growth and survival. This compound is particularly effective in scenarios where resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib or erlotinib is driven by the compensatory activation of the c-Met or AXL pathways in non-small cell lung cancer (NSCLC)[3][6][7].

Q3: We are observing resistance to our primary EGFR inhibitor in our NSCLC cell line model. How can we determine if c-Met or AXL activation is the cause?

A3: To investigate if c-Met or AXL activation is mediating resistance, you can perform the following:

  • Western Blotting: Probe cell lysates for phosphorylated c-Met (p-MET) and phosphorylated AXL (p-AXL). An increase in the levels of p-MET or p-AXL in your resistant cell line compared to the sensitive parental line is a strong indicator of pathway activation. You should also probe for downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk)[1][8].

  • Gene Amplification Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of the MET gene, which is a known mechanism of resistance[6].

  • siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knock down the expression of MET or AXL. If the cells regain sensitivity to the EGFR inhibitor after knockdown, it confirms the involvement of that compensatory pathway[3][4].

Q4: What is the rationale for combining this compound with an EGFR TKI?

A4: In EGFR-mutant NSCLC, treatment with EGFR TKIs can lead to resistance through the activation of c-Met or AXL. A combination therapy of an EGFR TKI with this compound is designed to simultaneously block both the primary EGFR pathway and the c-Met/AXL compensatory bypass pathways. This dual blockade can lead to a synergistic inhibition of cell proliferation and a more potent induction of apoptosis (cell death) in resistant cells[3][6]. Studies have shown that the suppression of downstream signaling molecules like Akt is more profound with the combination treatment than with either drug alone[3].

Q5: We are not seeing the expected synergistic effect between this compound and our EGFR TKI. What are some potential troubleshooting steps?

A5: If you are not observing synergy, consider the following:

  • Cell Line Authenticity and Characteristics: Confirm the identity of your cell line and verify the specific resistance mechanism. Resistance to EGFR TKIs can also be caused by other mechanisms, such as the T790M mutation in the EGFR gene, which may not be overcome by this compound alone[6].

  • Drug Concentration and Dosing Schedule: Ensure that you are using an appropriate range of concentrations for both drugs to perform a synergy analysis (e.g., using the Chou-Talalay method to calculate a Combination Index, CI). The timing and duration of drug exposure can also be critical.

  • Experimental Readout: The synergistic effect may be more apparent in certain assays than others. For example, you might see a stronger synergy in an apoptosis assay (e.g., measuring cleaved caspase-3 and PARP-1) than in a short-term proliferation assay[1][4].

  • Alternative Bypass Pathways: It is possible that other, less common, compensatory pathways are activated in your model. Broader molecular profiling of your resistant cells may be necessary to identify other potential targets.

Q6: Beyond NSCLC, are there other cancer types where this compound combination therapy could be relevant?

A6: Yes, the principle of targeting c-Met and AXL has broader applications. For instance, this compound has shown therapeutic efficacy in models of renal cell carcinoma (RCC) by inhibiting not only c-Met and AXL but also TNFRSF1A signaling[9][10]. It has also been investigated in testicular cancer and pancreatic ductal adenocarcinoma[11][12]. The combination of this compound with standard chemotherapies has also demonstrated synergistic effects in some contexts[12].

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
c-Met48
AXL10.3

Source: Selleck Chemicals, MedchemExpress.com[1][2]

Table 2: Anti-proliferative Activity of this compound in c-Met/p-MET Expressing Gastric Cancer Cell Lines

Cell LineIC50 (nM)
MKN45112.7
SNU638190.3

Source: Selleck Chemicals, MedchemExpress.com[1][2]

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of this compound.

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET c-Met MET->PI3K Compensatory Activation AXL AXL AXL->PI3K Compensatory Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_TKI EGFR TKI (e.g., Gefitinib) EGFR_TKI->EGFR

Caption: EGFR signaling and compensatory bypass pathways.

Combination_Therapy_Diagram cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome EGFR_TKI EGFR TKI EGFR EGFR EGFR_TKI->EGFR NPS1034 This compound MET c-Met / AXL NPS1034->MET Downstream Downstream Signaling (PI3K/Akt, MAPK) EGFR->Downstream MET->Downstream Bypass Apoptosis Apoptosis & Inhibition of Proliferation Downstream->Apoptosis Inhibition

Caption: this compound combination therapy mechanism.

Synergy_Workflow start Start: Resistant Cell Line plate_cells Plate cells in 96-well plates start->plate_cells treat_matrix Treat with dose matrix of This compound and EGFR TKI plate_cells->treat_matrix incubate Incubate for 72 hours treat_matrix->incubate viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read absorbance/ luminescence viability_assay->read_plate analyze_data Analyze data for synergy (e.g., CompuSyn for CI values) read_plate->analyze_data result Result: Synergistic, Additive, or Antagonistic Effect analyze_data->result

Caption: Experimental workflow for synergy analysis.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted from methodologies used in studies of this compound to assess its anti-proliferative effects[1][2].

  • Materials:

    • 96-well sterile plastic plates

    • Resistant and parental cancer cell lines

    • Complete growth medium and serum-free or low-serum (1% FBS) medium

    • This compound and combination drug (e.g., gefitinib)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% w/v SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader (absorbance at 595 nm)

  • Procedure:

    • Seed cells into 96-well plates at a density of 0.5 x 104 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).

    • Prepare serial dilutions of this compound and the combination drug in low-serum (1% FBS) medium. For combination studies, prepare a dose matrix.

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various drug concentrations to the appropriate wells. Include vehicle-only control wells.

    • Incubate the plates for 72 hours.

    • Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

    • After the 4-hour incubation, carefully remove the medium and add 100 µL of the SDS solubilization solution to each well to dissolve the formazan crystals.

    • Allow the plates to stand for 24 hours at room temperature in the dark to ensure complete solubilization.

    • Read the absorbance at 595 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Western Blotting for Pathway Activation

This protocol is a standard method to assess the phosphorylation status of key signaling proteins.

  • Materials:

    • 6-well plates

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, the combination drug, or vehicle control for the desired time (e.g., 3, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them on ice using lysis buffer with inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • If necessary, strip the membrane and re-probe with another antibody (e.g., for total protein or a loading control like GAPDH).

References

Validation & Comparative

A Head-to-Head Comparison of NPS-1034 (Taletrectinib) and Crizotinib in ROS1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent tyrosine kinase inhibitors (TKIs) targeting ROS1 fusions in cancer: NPS-1034 (taletrectinib), a next-generation inhibitor, and crizotinib, a first-generation multi-targeted TKI. This comparison aims to inform research and development decisions by presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound (taletrectinib) demonstrates superior potency and efficacy against both wild-type and clinically relevant resistance mutations of ROS1 compared to crizotinib. Notably, taletrectinib exhibits significant activity against the crizotinib-resistant G2032R mutation. Clinical data further supports the enhanced efficacy of taletrectinib in both treatment-naïve and crizotinib-pretreated patients with ROS1-positive non-small cell lung cancer (NSCLC), showcasing higher response rates and longer progression-free survival.

Data Presentation: Preclinical and Clinical Efficacy

The following tables summarize the key quantitative data comparing the performance of this compound (taletrectinib) and crizotinib in inhibiting ROS1.

Table 1: Preclinical Activity against ROS1 Kinase

InhibitorTargetIC50 (nM)Fold-Potency vs. Crizotinib (Wild-Type)
This compound (Taletrectinib) ROS1 Wild-Type2.6[1]~3.6x more potent
ROS1 G2032R53.3[1]-
Crizotinib ROS1 Wild-Type~9.4[1]1x
ROS1 G2032R>2000[1]-

Table 2: Clinical Efficacy in ROS1-Positive NSCLC (TKI-Naïve Patients)

ParameterThis compound (Taletrectinib)Crizotinib
Overall Response Rate (ORR) 88.8% - 92.5%[2][3]70% - 72%[3][4][5]
Intracranial ORR 76.5%[2]N/A (Limited CNS penetration)
Median Duration of Response (DOR) 44.2 months[2]17.6 - 24.7 months[3][6]
Median Progression-Free Survival (PFS) 33.2 - 45.6 months[2][7]15.9 - 19.3 months[3][6]

Table 3: Clinical Efficacy in ROS1-Positive NSCLC (Crizotinib-Pretreated Patients)

ParameterThis compound (Taletrectinib)
Overall Response Rate (ORR) 52.6% - 55.8%[2][7]
ORR in patients with G2032R mutation 61.5% - 80%[2][7]
Intracranial ORR 65.6% - 91.7%[2][7]
Median Duration of Response (DOR) 16.6 months[2]
Median Progression-Free Survival (PFS) 9.7 - 11.8 months[2][7]

Signaling Pathways and Mechanism of Action

ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives oncogenesis by activating several downstream signaling pathways.[8][9] These include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and growth.[10] Both this compound and crizotinib are ATP-competitive inhibitors that bind to the kinase domain of ROS1, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.[11][12]

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Fusion Protein PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS JAK JAK ROS1->JAK AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival STAT->Survival Growth Cell Growth STAT->Growth Proliferation Cell Proliferation mTOR->Proliferation mTOR->Survival mTOR->Growth ERK ERK MEK->ERK ERK->Proliferation

Caption: The ROS1 signaling pathway, which promotes cancer cell proliferation, survival, and growth.

This compound's superior efficacy, particularly against the G2032R mutation, is attributed to its distinct binding mode and higher potency, allowing it to overcome the steric hindrance that confers resistance to crizotinib.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ROS1 Kinase Inhibition Assay

This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against the ROS1 kinase.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare Prepare Reagents: - Purified ROS1 Kinase - Kinase Substrate (e.g., IGF-1Rtide) - ATP - Assay Buffer Start->Prepare Dispense Dispense Inhibitors (this compound or Crizotinib) in varying concentrations into a 96-well plate Prepare->Dispense AddEnzyme Add ROS1 Kinase to each well Dispense->AddEnzyme Initiate Initiate reaction by adding ATP and Substrate AddEnzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Detect Kinase Activity (e.g., Luminescence using ADP-Glo™) Incubate->Detect Analyze Analyze Data to determine IC50 values Detect->Analyze End End Analyze->End

Caption: A generalized workflow for a ROS1 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human ROS1 kinase domain, a suitable substrate (e.g., IGF-1Rtide), ATP, and a kinase assay buffer are prepared.

  • Compound Dilution: this compound and crizotinib are serially diluted to a range of concentrations.

  • Assay Plate Setup: The diluted compounds are added to the wells of a 96-well plate.

  • Enzyme Addition: The purified ROS1 kinase is added to each well containing the inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and ATP.

  • Incubation: The plate is incubated at 30°C for a specified period to allow the enzymatic reaction to proceed.

  • Detection: Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Cancer cells harboring a ROS1 fusion (e.g., HCC78) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or crizotinib for 72 hours.[4]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[11]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the drug concentration.

Western Blotting for ROS1 Signaling

Western blotting is used to detect the phosphorylation status of ROS1 and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action.

Methodology:

  • Cell Lysis: ROS1-positive cancer cells are treated with this compound or crizotinib for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ROS1, AKT, and ERK.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of pathway inhibition.

References

A Preclinical Head-to-Head: NPS-1034 vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers and drug development professionals on the efficacy and mechanisms of two tyrosine kinase inhibitors in renal cell carcinoma.

This guide provides a comprehensive comparison of the preclinical performance of NPS-1034 and the established therapeutic agent, sunitinib, in renal cell carcinoma (RCC) models. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to inform researchers, scientists, and drug development professionals on the potential of this compound as an alternative or complementary therapeutic strategy.

At a Glance: this compound vs. Sunitinib

FeatureThis compoundSunitinib
Primary Targets MET, AXL, TNFRSF1A[1][2][3]VEGFRs, PDGFRs, c-KIT, FLT3, RET[4][5][6]
Core Mechanism Dual inhibition of MET and AXL, modulation of TNF signaling pathway[1][2][3]Multi-targeted inhibition of receptor tyrosine kinases, primarily anti-angiogenic[4][6]
Reported Effects in RCC Models Inhibition of tumor cell proliferation, induction of apoptosis, reduction of tumor burden in a metastatic model[1][2][3]Inhibition of angiogenesis, induction of tumor cell apoptosis, reduction of immunosuppressive cells, established efficacy in first-line treatment of mRCC[7][8]

In Vitro Efficacy: Inhibition of Cell Viability and Induction of Apoptosis

This compound has demonstrated significant dose-dependent inhibition of cell viability in various RCC cell lines.[1] In contrast, sunitinib's direct effects on RCC cell proliferation at pharmacologically relevant concentrations are debated, with some studies suggesting its primary action is on endothelial cells.[7]

Table 1: Effect of this compound on RCC Cell Viability

Cell LineConcentration% Viability
A4981 µMSignificantly Decreased
786-O1 µMSignificantly Decreased
Caki-11 µMSignificantly Decreased
(Data summarized from a study by Chang et al., 2024)[1]

Table 2: Induction of Apoptosis by this compound in RCC Cell Lines

Cell LineThis compound Treatment% Sub-G1 Phase (Apoptosis)
A498Control0.6%
This compound27.1%
786-OControl2.8%
This compound28.1%
Caki-1Control1.6%
This compound11.7%
(Data from a study by Chang et al., 2024)[3]

Studies have shown that sunitinib can also induce apoptosis in RCC tumor cells, an effect correlated with the inhibition of Stat3 activity.[8]

In Vivo Efficacy: Tumor Growth Inhibition in RCC Models

Both this compound and sunitinib have shown efficacy in reducing tumor burden in preclinical in vivo models of RCC.

Table 3: In Vivo Efficacy of this compound in a Lung Metastatic RCC Model

Treatment GroupDoseLung/Body Weight Ratio (%)Tumor Growth Inhibition
Control-1.09%-
This compound10 mg/kg0.85%Significant
This compound30 mg/kg0.75%Significant
(Data from a Renca-luc metastatic animal model)[3]

Sunitinib has been extensively studied in various in vivo RCC models and has demonstrated its ability to suppress tumor growth, primarily by inhibiting angiogenesis.[9] It is a standard comparator arm in many preclinical and clinical trials for RCC.

Mechanisms of Action: A Tale of Different Targets

The fundamental difference between this compound and sunitinib lies in their primary molecular targets and, consequently, their mechanisms of action.

This compound: This compound acts as a dual inhibitor of the MET and AXL receptor tyrosine kinases.[1][2] These receptors are implicated in tumor growth, invasion, and metastasis. Furthermore, this compound has been found to inhibit TNFRSF1A, modulating the TNF signaling pathway and leading to the upregulation of the pro-apoptotic gene GADD45A.[1][2][3]

Sunitinib: As a multi-targeted tyrosine kinase inhibitor, sunitinib's primary mechanism in RCC is considered to be its anti-angiogenic effect, achieved through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) on endothelial cells.[4][6] This disrupts the formation of new blood vessels essential for tumor growth. Sunitinib also exerts direct effects on tumor cells by inhibiting other kinases like c-KIT and FLT3 and can modulate the tumor microenvironment by reducing immunosuppressive cells.[8]

Signaling Pathways

NPS1034_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling NPS1034 This compound MET MET NPS1034->MET AXL AXL NPS1034->AXL TNFRSF1A TNFRSF1A NPS1034->TNFRSF1A PI3K_Akt PI3K/Akt Pathway MET->PI3K_Akt AXL->PI3K_Akt STAT STAT Pathway AXL->STAT TNF_Pathway TNF Signaling Pathway TNFRSF1A->TNF_Pathway Proliferation Proliferation Inhibition PI3K_Akt->Proliferation STAT->Proliferation GADD45A GADD45A TNF_Pathway->GADD45A Apoptosis Apoptosis GADD45A->Apoptosis

Caption: this compound signaling pathway in RCC.

Sunitinib_Signaling_Pathway cluster_microenvironment Tumor Microenvironment cluster_endothelial Endothelial Cell cluster_cancer Cancer Cell cluster_immune Immune Cells Sunitinib_endo Sunitinib VEGFR VEGFRs Sunitinib_endo->VEGFR PDGFR_endo PDGFRs Sunitinib_endo->PDGFR_endo Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR_endo->Angiogenesis Sunitinib_cancer Sunitinib PDGFR_cancer PDGFRs Sunitinib_cancer->PDGFR_cancer cKIT c-KIT Sunitinib_cancer->cKIT FLT3 FLT3 Sunitinib_cancer->FLT3 Stat3 Stat3 Sunitinib_cancer->Stat3 Apoptosis Apoptosis Stat3->Apoptosis Sunitinib_immune Sunitinib MDSCs MDSCs Sunitinib_immune->MDSCs Reduces Tregs Tregs Sunitinib_immune->Tregs Reduces

Caption: Sunitinib's multi-faceted mechanism of action.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below.

Cell Viability Assay (for this compound):

  • Cell Lines: A498, 786-O, and Caki-1 human renal cell carcinoma cell lines.

  • Treatment: Cells were treated with varying concentrations of this compound for 24 hours.

  • Method: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm.

Apoptosis Assay (for this compound):

  • Cell Lines: A498, 786-O, and Caki-1 cells.

  • Treatment: Cells were treated with this compound for a specified period.

  • Method: Cell cycle distribution and apoptosis were evaluated by flow cytometry after staining with propidium iodide (PI). The percentage of cells in the sub-G1 phase was quantified to determine the level of apoptosis.

In Vivo Lung Metastasis Model (for this compound):

  • Animal Model: BALB/c mice.

  • Cell Line: Renca-luc cells (murine renal adenocarcinoma cells expressing luciferase) were injected intravenously to establish a lung metastasis model.

  • Treatment: Mice were treated with this compound at doses of 10 mg/kg and 30 mg/kg.

  • Evaluation: Tumor burden was assessed by measuring the lung-to-body weight ratio and through bioluminescence imaging.

General In Vivo Tumor Models (for Sunitinib):

  • Animal Model: Typically, immunodeficient mice (e.g., nude mice) are used for xenograft models with human RCC cell lines, or syngeneic models like BALB/c mice with Renca cells are employed.[9][10]

  • Cell Lines: Human RCC cell lines (e.g., 786-O, Caki-1) or murine Renca cells.[9][10]

  • Treatment: Sunitinib is typically administered orally.

  • Evaluation: Tumor growth is monitored by measuring tumor volume over time. Immunohistochemistry may be used to assess microvessel density and apoptosis.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_molecular Molecular Analysis cell_culture RCC Cell Culture (A498, 786-O, Caki-1) treatment_vitro Treatment with This compound or Sunitinib cell_culture->treatment_vitro viability_assay Cell Viability Assay (e.g., CCK-8) treatment_vitro->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment_vitro->apoptosis_assay protein_analysis Protein Expression Analysis (e.g., Western Blot, Antibody Array) treatment_vitro->protein_analysis animal_model Establishment of RCC Animal Model treatment_vivo Systemic Administration of This compound or Sunitinib animal_model->treatment_vivo tumor_monitoring Tumor Growth Monitoring treatment_vivo->tumor_monitoring endpoint_analysis Endpoint Analysis (e.g., Tumor Weight, IHC) tumor_monitoring->endpoint_analysis gene_expression Gene Expression Analysis (e.g., NGS) endpoint_analysis->gene_expression

Caption: General experimental workflow.

Conclusion

This compound emerges as a promising therapeutic candidate for renal cell carcinoma with a distinct mechanism of action compared to the established drug, sunitinib. While sunitinib's efficacy is largely attributed to its potent anti-angiogenic properties, this compound demonstrates direct anti-proliferative and pro-apoptotic effects on RCC cells by targeting the MET, AXL, and TNFRSF1A pathways. The preclinical data presented in this guide suggest that this compound warrants further investigation, potentially as a monotherapy or in combination with other agents, for the treatment of RCC. Direct comparative studies in identical preclinical models would be invaluable to definitively ascertain the relative efficacy of these two agents.

References

A Comparative Analysis of NPS-1034 and Other AXL Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals the therapeutic potential of NPS-1034, a dual MET and AXL inhibitor, in comparison to other selective AXL inhibitors currently under investigation. This guide synthesizes available efficacy data, experimental methodologies, and signaling pathway information to provide a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

This compound has demonstrated significant antitumor activity in various cancer models, particularly in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC). Its dual-targeting mechanism offers a potential advantage in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs). This comparison guide provides an objective look at this compound's performance against other notable AXL inhibitors such as bemcentinib, sitravatinib, gilteritinib, and cabozantinib.

Efficacy and Potency: A Head-to-Head Comparison

The in vitro potency of AXL inhibitors is a key indicator of their therapeutic potential. This compound exhibits a half-maximal inhibitory concentration (IC50) of 10.3 nM against AXL.[1] The following table summarizes the IC50 values for this compound and its comparators, highlighting their activity against the AXL kinase.

InhibitorAXL IC50 (nM)Other Key Targets
This compound 10.3[1]MET (48 nM)[1]
Bemcentinib (BGB324/R428)14>100-fold selective for Axl vs. Abl
Sitravatinib (MGCD516)1.5MER, VEGFRs, KIT, FLT3, DDRs, TRKA/B
Gilteritinib (ASP2215)0.73FLT3 (0.29 nM)
Cabozantinib (XL184)7VEGFR2 (0.035 nM), MET (1.3 nM), RET, KIT, TIE2, FLT3

In Vivo Antitumor Activity

Preclinical animal models provide critical insights into the in vivo efficacy of these AXL inhibitors. While direct comparative studies are limited, the available data demonstrates the potential of these compounds in controlling tumor growth.

InhibitorCancer ModelDosing RegimenKey Findings
This compound Renal Cell Carcinoma (Renca-luc metastatic model)10 or 30 mg/kg, p.o. daily for 5 weeksSignificantly alleviated tumor burden and inhibited cell proliferation.[2][3]
This compound NSCLC (HCC827/GR xenograft)Not specifiedEffective in xenograft mouse models.[4] Combination with gefitinib resulted in substantial growth inhibition.[4]
BemcentinibBreast Cancer (4T1 mammary fat pad)7-75 mg/kg, p.o. twice dailyReduced lung metastasis.[5]
SitravatinibNeuroblastoma (NGP-iRFP-luc xenograft)15 mg/kg/day, p.o. 5 days on/2 days off for 4 weeksSignificantly inhibited tumor engraftment, progression, and metastasis.[6]
GilteritinibAcute Myeloid Leukemia (FL-expressing MOLM-13 xenograft)30 mg/kgInhibited tumor growth by 95%.
CabozantinibPapillary Renal Cell Carcinoma (patient-derived xenograft)30 mg/kg, once daily for 21 daysCaused a >14-fold decrease in tumor volume.[7]
CabozantinibColorectal Cancer (patient-derived xenograft)30 mg/kg, daily for 28 daysPotent inhibitory effects on tumor growth in 80% of tumors treated.

Understanding the AXL Signaling Axis

The AXL receptor tyrosine kinase, upon activation by its ligand Gas6, triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion. Key pathways activated include PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT. The diagram below illustrates the central role of AXL in oncogenic signaling.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K Activates RAS RAS AXL->RAS Activates JAK JAK AXL->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Migration Migration ERK->Migration Invasion Invasion ERK->Invasion STAT STAT JAK->STAT STAT->Proliferation STAT->Survival Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Kinase Inhibition Assay (IC50 Determination) B Cell Viability/Proliferation Assays (e.g., MTT) A->B C Apoptosis Assays (e.g., Annexin V) B->C D Western Blotting (Target Engagement & Pathway Analysis) C->D E Xenograft/Orthotopic Model Development D->E F Drug Administration & Dosing Schedule E->F G Tumor Growth Monitoring F->G H Pharmacokinetic/Pharmacodynamic Analysis G->H I Data Analysis & Interpretation H->I J Lead Candidate Selection I->J

References

NPS-1034: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the preclinical activity of NPS-1034, a potent dual inhibitor of MET and AXL receptor tyrosine kinases, across various cancer types. The data presented herein, compiled from recent studies, offers a comparative analysis of its efficacy, mechanism of action, and potential as a monotherapy or combination agent. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including Renal Cell Carcinoma (RCC), Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, and Testicular Cancer. Its primary mechanism of action involves the dual inhibition of MET and AXL, key drivers of tumor growth, metastasis, and drug resistance. Furthermore, this compound has been shown to modulate other critical signaling pathways, including TNFRSF1A and GADD45A, leading to the induction of apoptosis and inhibition of cell proliferation. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the compound's mechanism of action.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Activity of this compound
Cancer TypeCell Line(s)AssayKey Findings
Renal Cell Carcinoma (RCC) A498, 786-0, Caki-1MTT AssaySignificant dose-dependent decrease in cell viability after 24h treatment[1].
A498, 786-0, Caki-1Cell Cycle AnalysisSignificant increase in sub-G1 phase population after 48h treatment (e.g., at 80 µM: A498: 27.1%, 786-0: 28.1%, Caki-1: 11.7%)[1].
Pancreatic Ductal Adenocarcinoma (PDAC) BxPC-3, MIA PaCa-2MTT & Clonogenic AssaysDose-dependent decrease in viability and colony formation with treatments of 10, 20, 40, 80, and 160 μM this compound[2].
Non-Small Cell Lung Cancer (NSCLC) HCC78 (ROS1-rearranged)Cell Proliferation AssayInhibition of cell proliferation similar to crizotinib[3][4].
HCC827/GR (Gefitinib-Resistant, MET amplified)MTT AssaySynergistic inhibition of cell proliferation when combined with gefitinib[5].
HCC827/ER (Erlotinib-Resistant, AXL activated)MTT AssaySynergistic inhibition of cell proliferation when combined with erlotinib[5].
Testicular Cancer NCCIT, NTERA2Not SpecifiedInduced apoptosis, leading to decreased viability and clonogenicity[2].
Table 2: Kinase Inhibitory Profile of this compound
Kinase TargetIC50Notes
AXL 10.3 nmol/LPrimary target[3].
MET 48 nmol/LPrimary target[3].
ROS1 Not specifiedMore potent inhibition of ROS1 activity than crizotinib[3][4].
Other Kinases Not specifiedShowed significant inhibitory activity against CSF1R, DDR, FLT3, KIT, MERTK, MST1R, TIE1, and TRK at 1 µmol/L ATP[3].
Table 3: In Vivo Efficacy of this compound
Cancer TypeAnimal ModelKey Findings
Renal Cell Carcinoma (RCC) Renca-luc metastatic mouse modelSignificantly decreased the number and volume of tumor particles and inhibited cell proliferation (decreased Ki-67 staining) after 5 weeks of oral treatment[1][6].
Gastric Cancer MKN45 xenograft mouse modelInhibited tumor growth through anti-angiogenetic and pro-apoptotic properties[2].
Non-Small Cell Lung Cancer (NSCLC) HCC827/GR xenograft mouse modelCombination with gefitinib led to inhibition of tumor proliferation and increased apoptosis compared to monotherapy[4]. Reduced tumor growth in MET-amplified xenografts[7][8].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

NPS1034_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET PI3K PI3K MET->PI3K AXL AXL AXL->PI3K TNFRSF1A TNFRSF1A NFkB NF-κB TNFRSF1A->NFkB NPS1034 This compound NPS1034->MET NPS1034->AXL NPS1034->TNFRSF1A GADD45A GADD45A NPS1034->GADD45A Upregulates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation NFkB->Proliferation Apoptosis Apoptosis GADD45A->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_lines Cancer Cell Lines (e.g., RCC, PDAC, NSCLC) treatment This compound Treatment (Dose-Response) cell_lines->treatment viability Cell Viability Assays (MTT) treatment->viability clonogenicity Clonogenic Assays treatment->clonogenicity apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) treatment->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot, NGS) treatment->pathway_analysis animal_model Xenograft/Metastatic Mouse Models in_vivo_treatment Oral Administration of this compound animal_model->in_vivo_treatment tumor_measurement Tumor Volume/Burden Measurement in_vivo_treatment->tumor_measurement ihc Immunohistochemistry (e.g., Ki-67, TUNEL) tumor_measurement->ihc

References

A Comparative Guide to NPS-1034 and Foretinib for MET and AXL Targeting

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the receptor tyrosine kinases MET and AXL have emerged as critical mediators of tumor growth, invasion, and drug resistance. Their concurrent inhibition is a promising strategy to overcome resistance to other targeted agents and improve patient outcomes. This guide provides a detailed, data-driven comparison of two inhibitors, NPS-1034 and foretinib, which both target MET and AXL, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound is a potent dual inhibitor with strong activity against both AXL and MET.[1][2] Preclinical studies highlight its efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to EGFR inhibitors via MET or AXL activation.[3][4] Foretinib is a multi-kinase inhibitor with high potency against MET and VEGFR2, and additional activity against AXL and RON.[5][6][7] It has been evaluated in several clinical trials, demonstrating clinical activity in cancers such as papillary renal cell carcinoma and medullary thyroid cancer.[8][9] While no direct head-to-head studies are publicly available, this guide synthesizes existing data to compare their target profiles, potency, and preclinical efficacy.

Mechanism of Action and Signaling Pathways

Both this compound and foretinib function as ATP-competitive inhibitors of their target kinases. By binding to the kinase domain of MET and AXL, they block autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and migration, such as the PI3K/AKT and RAS/MAPK pathways.[3][10] Foretinib's additional potent inhibition of VEGFR2 adds a strong anti-angiogenic component to its mechanism.[11][12]

MET_AXL_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AXL AXL AXL->PI3K AXL->RAS NPS1034 This compound NPS1034->MET NPS1034->AXL Foretinib Foretinib Foretinib->MET Foretinib->AXL AKT AKT PI3K->AKT Survival Cell Survival Proliferation Invasion AKT->Survival MAPK MAPK (Erk) RAS->MAPK MAPK->Survival HGF HGF HGF->MET activates Gas6 Gas6 Gas6->AXL activates Workflow cluster_vitro In Vitro / Biochemical cluster_vivo In Vivo A Biochemical Kinase Assay (IC50 Determination) B Cellular Phosphorylation Assay (Western Blot) A->B Confirm cellular target engagement C Cell Viability / Proliferation Assay (MTT / CellTiter-Glo) B->C Assess functional effect D Pharmacokinetics (PK) (Rodent Models) C->D Determine dosing regimen E Xenograft Tumor Model (Efficacy Studies) D->E Evaluate anti-tumor activity F Pharmacodynamic (PD) Analysis (Tumor Biomarkers) E->F Confirm mechanism in vivo

References

Safety Operating Guide

Proper Disposal of NPS-1034: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal practices are necessary to minimize environmental impact.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₁H₂₃F₂N₅O₃
Molecular Weight 551.6 g/mol
IC₅₀ for MET 48 nM
IC₅₀ for AXL 10.3 nM
Solubility in DMSO 25 mg/mL
Solubility in DMF 20 mg/mL
Solubility in Ethanol 1 mg/mL

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste: solid powder, solutions, or contaminated labware.

Disposal of Solid this compound Powder
  • Waste Collection: Collect waste this compound powder in a clearly labeled, sealed container. The container should be compatible with the chemical and appropriately labeled as "Non-hazardous chemical waste for disposal" and include the name "this compound."

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. Many institutions have a dedicated chemical waste program for the collection and disposal of such materials.

  • Avoid Trash Disposal: Do not dispose of solid this compound powder in the regular trash to prevent its release into the environment.

Disposal of this compound Solutions
  • Solvent Consideration: The disposal of this compound solutions will be dictated by the solvent used.

    • Aqueous Solutions: While this compound has low aqueous solubility, any dilute aqueous solutions should not be disposed of down the drain unless permitted by your institution's environmental health and safety (EHS) office.

    • Organic Solvents (e.g., DMSO, DMF, Ethanol): Solutions of this compound in organic solvents must be treated as chemical waste.

  • Waste Collection: Collect the waste solution in a compatible, sealed, and clearly labeled container. The label should indicate the full chemical composition, including the solvent and the presence of this compound.

  • Segregation: Keep halogenated and non-halogenated solvent waste streams separate, as is standard practice in laboratory waste management.

  • Institutional Pickup: Arrange for the disposal of the chemical waste through your institution's EHS program.

Disposal of Contaminated Labware
  • Decontamination: Whenever possible, decontaminate labware that has come into contact with this compound. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol) to remove any residue.

  • Rinsate Collection: The solvent rinsate from the decontamination process must be collected and disposed of as chemical waste, following the procedure for this compound solutions.

  • Disposal of Cleaned Labware: Once thoroughly decontaminated, the labware can typically be disposed of according to standard laboratory procedures for glassware or plasticware.

  • Non-Decontaminated Labware: If decontamination is not feasible, the contaminated labware (e.g., pipette tips, vials, gloves) should be collected in a designated, sealed waste container. This container should be clearly labeled as "Non-hazardous chemical waste" and include a description of the contents. Dispose of this waste through your institution's chemical waste program.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from the Safety Data Sheet for this compound. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The primary guidance comes from the SDS, which indicates the substance is not classified as hazardous but should be prevented from entering sewer systems or waterways.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NPS1034_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid Powder Waste->Solid Solution Solution Waste->Solution Labware Contaminated Labware Waste->Labware CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid CollectSolution Collect in Labeled, Sealed Container (Note Solvent) Solution->CollectSolution Decontaminate Decontaminate Labware Labware->Decontaminate CollectContaminated Collect Non-Decontaminated Labware in Labeled Container Labware->CollectContaminated EHS Dispose via Institutional EHS Chemical Waste Program CollectSolid->EHS CollectSolution->EHS Decontaminate->CollectSolution Collect Rinsate StandardDisposal Dispose as Standard Clean Labware Decontaminate->StandardDisposal If successful CollectContaminated->EHS

Caption: Decision tree for the proper disposal of different forms of this compound waste.

Essential Safety and Handling Protocols for NPS-1034

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of NPS-1034, a dual inhibitor of AXL and MET, intended for laboratory research professionals.[1] The following procedures are designed to ensure the safe management of this compound in a research setting.

1. Hazard Identification and General Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, as with any research chemical, it is essential to handle it with care. The compound is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[2] There are no known adverse physical or health effects that are not covered by the hazard classes of the Hazard Communications Standard.[2]

General hygiene and safety measures in a laboratory setting are paramount. Avoid eating, drinking, or smoking in areas where chemicals are handled.[3][4] Wash hands thoroughly after handling this compound.[3][4]

2. Personal Protective Equipment (PPE)

Consistent with standard laboratory practices for handling chemical compounds, appropriate personal protective equipment should be worn. While this compound is not classified as hazardous, the use of PPE minimizes potential exposure and ensures a safe working environment.[5][6][7]

PPE Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.[8]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of dust or aerosol formation.[3][4]To prevent inhalation of airborne particles.

3. First Aid Measures

In case of accidental exposure, the following first aid measures are recommended[2]:

  • After inhalation: Move the person to fresh air. If symptoms persist, consult a physician.

  • After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

4. Storage and Disposal

Storage: For long-term stability, this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] The substance should be stored in a well-ventilated place with the container tightly closed.[3][4]

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems, as it is considered slightly hazardous for water.[2]

5. Accidental Release and Spill Procedure

In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Waste Disposal A Evacuate Immediate Area B Alert Others & Supervisor A->B Secure the scene C Identify the Spilled Material (this compound) B->C D Determine the Spill Size C->D E Don Appropriate PPE D->E F Contain the Spill (Use absorbent material) E->F G Clean the Area F->G H Collect Waste in a Labeled Container G->H I Dispose of as Chemical Waste H->I

Caption: Workflow for a chemical spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NPS-1034
Reactant of Route 2
Reactant of Route 2
NPS-1034

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。